molecular formula C5H8BClN2O2 B581595 (5-Aminopyridin-3-yl)boronic acid hydrochloride CAS No. 1310384-34-9

(5-Aminopyridin-3-yl)boronic acid hydrochloride

Cat. No.: B581595
CAS No.: 1310384-34-9
M. Wt: 174.391
InChI Key: FFNXDGUUZKYZGR-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)boronic acid hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its boronic acid functional group makes it a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for constructing biaryl systems found in many active pharmaceutical ingredients . The primary amine on the pyridine ring provides a second handle for further functionalization, allowing researchers to create complex molecular architectures. This compound is of significant interest in oncology research, particularly in the development of inhibitors targeting the AKT protein kinase pathway. AKT is a critical node in the PI3K/AKT/mTOR signaling cascade, one of the most frequently dysregulated pathways in human cancers, and is a validated target for cancer therapeutics . Furthermore, derivatives of this aminopyridine boronic acid scaffold serve as essential precursors in the synthesis of novel Proteolysis Targeting Chimeras (PROTACs). These PROTACs, derived from allosteric AKT inhibitors, have demonstrated potent and selective degradation of AKT in cancer cells, including those resistant to other therapies, representing a promising new strategy in targeted protein degradation . The unique physicochemical properties of the boronic acid group, acting as a bioisostere for carboxylic acids, can enhance the selectivity and pharmacokinetic profile of drug candidates, making this compound a versatile tool for designing potential therapeutics .

Properties

IUPAC Name

(5-aminopyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNXDGUUZKYZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694483
Record name (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-34-9
Record name Boronic acid, B-(5-amino-3-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Aminopyridin-3-yl)boronic acid hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (5-Aminopyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug development. The synthesis is based on a lithium-halogen exchange reaction starting from 3-amino-5-bromopyridine, a common and commercially available reagent. The protocol includes in-situ protection of the amine functionality, followed by borylation and subsequent formation of the hydrochloride salt.

Reaction Principle

The synthesis of this compound is achieved through a three-step one-pot process:

  • In-situ Protection: The amino group of 3-amino-5-bromopyridine is protected in-situ as a bis(trimethylsilyl)amine to prevent its reaction with the organolithium reagent in the subsequent step.

  • Lithium-Halogen Exchange and Borylation: A lithium-halogen exchange at the 3-position of the protected pyridine is performed using n-butyllithium at low temperature. The resulting organolithium intermediate is then trapped with a trialkyl borate (e.g., triisopropyl borate) to form the corresponding boronate ester.

  • Hydrolysis and Salt Formation: Acidic workup with hydrochloric acid hydrolyzes the boronate ester to the desired boronic acid and simultaneously protonates the pyridine nitrogen and the amino group to form the hydrochloride salt.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-5-bromopyridineC₅H₅BrN₂173.0110.0 g57.8
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Chlorotrimethylsilane (TMSCl)C₃H₉SiCl108.6416.0 mL127.2
n-Butyllithium (n-BuLi), 2.5 M in hexanesC₄H₉Li64.0625.5 mL63.6
Triisopropyl borateC₉H₂₁BO₃188.0715.8 mL69.4
Hydrochloric acid (HCl), 2 M aqueous solutionHCl36.46As needed-
Diethyl ether (Et₂O)C₄H₁₀O74.12As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Protection of the Amino Group: 3-Amino-5-bromopyridine (10.0 g, 57.8 mmol) is dissolved in anhydrous THF (100 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath. Chlorotrimethylsilane (16.0 mL, 127.2 mmol) is added dropwise over 15 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • Lithium-Halogen Exchange: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 25.5 mL, 63.6 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (15.8 mL, 69.4 mmol) is added dropwise to the reaction mixture at -78 °C over 20 minutes. The reaction is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (100 mL) at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated, and the organic layer is extracted with 2 M HCl (2 x 50 mL). The combined aqueous extracts are washed with diethyl ether (2 x 100 mL) to remove any non-polar impurities. The aqueous layer is then carefully neutralized with saturated aqueous sodium bicarbonate until a pH of 7 is reached, at which point the product may precipitate. If a precipitate forms, it is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum. If no precipitate forms, the aqueous solution is concentrated under reduced pressure to afford the crude product.

  • Purification: The crude solid is recrystallized from a mixture of ethanol and water to yield pure this compound.

Expected Yield and Purity:

ProductFormYieldPurity (by HPLC)
This compoundWhite to off-white solid65-75%>98%

Experimental Workflow

Synthesis_Workflow cluster_protection In-situ Protection cluster_lithiation_borylation Lithiation & Borylation cluster_workup Work-up & Isolation cluster_purification Purification start 3-Amino-5-bromopyridine in THF add_tmscl Add TMSCl at 0°C start->add_tmscl 1. Dissolve stir_rt Stir at RT add_tmscl->stir_rt 2. React cool_neg78 Cool to -78°C stir_rt->cool_neg78 3. Cool add_nbuli Add n-BuLi cool_neg78->add_nbuli 4. Lithiate add_borate Add Triisopropyl borate add_nbuli->add_borate 5. Borylate warm_rt Warm to RT add_borate->warm_rt 6. Stir quench_hcl Quench with 2M HCl warm_rt->quench_hcl 7. Hydrolyze extraction Aqueous Extraction quench_hcl->extraction 8. Separate neutralize Neutralize with NaHCO₃ extraction->neutralize 9. Adjust pH isolate Isolate Product neutralize->isolate 10. Precipitate/Concentrate recrystallize Recrystallize isolate->recrystallize 11. Purify final_product This compound recrystallize->final_product

physical and chemical properties of (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5-Aminopyridin-3-yl)boronic acid hydrochloride, a key building block in modern medicinal chemistry and organic synthesis. This guide details its physical and chemical properties, reactivity, applications, and essential safety protocols, tailored for professionals in research and drug development.

Core Properties and Specifications

This compound is a pyridinylboronic acid derivative valued for its utility in constructing complex molecular architectures. The hydrochloride salt form often enhances stability and solubility compared to the free base.

A summary of the key quantitative data for the hydrochloride salt and its corresponding free base is presented below for easy comparison.

PropertyThis compound(5-Aminopyridin-3-yl)boronic acid (Free Base)
CAS Number 1310384-34-9[1][2]1169748-84-8[3][4]
Molecular Formula C₅H₈BClN₂O₂[1][2]C₅H₇BN₂O₂[3][5]
Molecular Weight 174.39 g/mol [1][2]137.93 g/mol [3][5]
IUPAC Name (5-aminopyridin-3-yl)boronic acid;hydrochloride(5-aminopyridin-3-yl)boronic acid[3]
SMILES B(C1=CC(=CN=C1)N)(O)O.ClB(C1=CC(=CN=C1)N)(O)O[3]
Appearance Solid[5]Solid[5]
Storage Conditions 2-8°C[1]-20°C, under inert atmosphere[4][6]

Reactivity and Applications in Drug Discovery

The primary utility of this compound stems from the reactivity of the boronic acid moiety, making it an essential reagent in carbon-carbon bond-forming reactions.

This compound is a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions, a powerful method for synthesizing biaryl compounds.[7] Pyridine-containing molecules are prevalent in pharmaceuticals, and this building block provides a direct route to incorporate a functionalized pyridine ring.[8] Boronic acids are widely used as intermediates in the manufacturing of many active pharmaceutical ingredients (APIs).[8]

Suzuki_Miyaura_Workflow reagent reagent catalyst catalyst condition condition product product sub1 (5-Aminopyridin-3-yl)boronic acid hydrochloride reaction sub1->reaction sub2 Aryl/Vinyl Halide (R-X) sub2->reaction pd_cat Palladium Catalyst pd_cat->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent solvent->reaction final_product Coupled Product (Biaryl or Vinyl Pyridine) reaction->final_product C-C Bond Formation

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

In medicinal chemistry, this compound serves as a vital precursor for the synthesis of kinase inhibitors.[1] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. This building block allows for the construction of complex molecules designed to fit into the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting disease-related signaling cascades.[1]

Kinase_Inhibitor_Pathway reagent reagent intermediate intermediate inhibitor inhibitor protein protein process process boronic_acid (5-Aminopyridin-3-yl)boronic acid hydrochloride synthesis Multi-step Organic Synthesis boronic_acid->synthesis kinase_inhibitor Potential Kinase Inhibitor synthesis->kinase_inhibitor kinase Target Kinase kinase_inhibitor->kinase Binds & Inhibits signaling Aberrant Cell Signaling kinase->signaling Activates disease Disease Progression signaling->disease

Role as a building block in the development of a targeted kinase inhibitor.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

While specific reaction conditions are substrate-dependent, the following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using a pyridinylboronic acid.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vessel (e.g., oven-dried round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring and heating apparatus

Procedure:

  • Vessel Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and condenser is purged with an inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: The reaction mixture is heated (typically 80-100°C) under an inert atmosphere and stirred vigorously for 2-24 hours. Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Experimental_Workflow step step action action process process result result start Start: Prepare Inert Reaction Vessel add_reagents Add Boronic Acid, Aryl Halide, Base start->add_reagents add_catalyst Add Palladium Catalyst and Solvent add_reagents->add_catalyst reaction Heat and Stir under Inert Atmosphere add_catalyst->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor workup Cool, Dilute, and Perform Aqueous Wash monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Final Product purify->end

A typical experimental workflow for Suzuki-Miyaura coupling.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound. The following information is based on data for similar aminoboronic acid derivatives.

Hazard TypeDescriptionPrecautionary Statements
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled.[9]P260: Do not breathe dust. P270: Do not eat, drink or smoke when using this product.[9]
Skin Irritation Causes skin irritation.[9]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[9]
Eye Irritation Causes serious eye irritation.[9]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[10]
Respiratory Hazard May cause respiratory irritation.[9]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[10]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[9]-
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[10][11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][12]

  • If Swallowed: Rinse mouth. Give water to drink (at most two glasses). Seek medical advice immediately.[9]

  • Handling: Work under a chemical fume hood.[12] Avoid dust formation and inhalation.[12] Avoid contact with skin and eyes.[10] Keep away from sources of ignition and incompatible materials like strong oxidizing agents and strong bases.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] Recommended storage temperature is 2-8°C.[1] Protect from moisture.[12] For long-term stability of the free base, storage at -20°C under an inert atmosphere is advised.[4][6]

References

An In-depth Technical Guide to (5-Aminopyridin-3-yl)boronic acid hydrochloride (CAS 1169748-84-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Aminopyridin-3-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, applications in the development of kinase inhibitors, and safety and handling protocols.

Physicochemical Properties

This compound is a pyridinylboronic acid derivative valued for its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The hydrochloride salt enhances the compound's stability and solubility in certain solvents.

PropertyValueReference
CAS Number 1169748-84-8[2]
Molecular Formula C₅H₈BClN₂O₂N/A
Molecular Weight 174.39 g/mol N/A
Appearance Solid[3]
Melting Point >300 °CN/A
Boiling Point Not determinedN/A
Solubility Information not availableN/A
InChI Key RKZHYRRFTYDWTH-UHFFFAOYSA-N (for free base)[3]
SMILES NC1=CN=CC(B(O)O)=C1.ClN/A

Synthesis

A general two-step conceptual pathway for the synthesis is outlined below:

G cluster_0 Step 1: Borylation cluster_1 Step 2: Deprotection and Salt Formation 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Pd catalyst / Base Pd catalyst / Base 3-Amino-5-bromopyridine->Pd catalyst / Base 1. Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Pd catalyst / Base 2. 3-Amino-5-(pinacolatoboranyl)pyridine 3-Amino-5-(pinacolatoboranyl)pyridine Pd catalyst / Base->3-Amino-5-(pinacolatoboranyl)pyridine Forms Intermediate_Ester 3-Amino-5-(pinacolatoboranyl)pyridine Acidic Hydrolysis (HCl) Acidic Hydrolysis (HCl) Intermediate_Ester->Acidic Hydrolysis (HCl) 3. Final_Product This compound Acidic Hydrolysis (HCl)->Final_Product Yields G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (e.g., derived from aminopyridine boronic acids) Kinase_Inhibitor->PI3K Inhibits G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reagents Combine Aryl Halide, (5-Aminopyridin-3-yl)boronic acid HCl, Base, and Pd Catalyst Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir (80-120 °C) Solvent->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Cool, Dilute, and Extract Monitoring->Workup Complete Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

References

Navigating the Solubility of (5-Aminopyridin-3-yl)boronic acid hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals on the solubility of (5-Aminopyridin-3-yl)boronic acid hydrochloride in common organic solvents. Despite a comprehensive review of scientific literature, patents, and technical datasheets, specific quantitative solubility data for this compound is not publicly available. This guide, therefore, provides a summary of its known physicochemical properties and outlines a general experimental protocol for determining its solubility, enabling researchers to generate this critical data in their own laboratories.

Introduction to this compound

This compound is a heterocyclic organic compound that belongs to the family of pyridine boronic acids. These compounds are of significant interest in medicinal chemistry and drug discovery as versatile building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of the amino group and the boronic acid moiety on the pyridine ring makes it a valuable synthon for the synthesis of complex molecules with potential therapeutic applications. The hydrochloride salt form is often utilized to improve the stability and handling of the parent compound.

Physicochemical Properties

While specific solubility data is elusive, a summary of the computed physicochemical properties for the free base form, (5-Aminopyridin-3-yl)boronic acid, is presented below. These properties can offer initial insights into its potential behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₅H₇BN₂O₂PubChem[1]
Molecular Weight 137.93 g/mol PubChem[1]
CAS Number 1169748-84-8 (free base)PubChem[1]
Appearance Solid (predicted)CymitQuimica[2]

Note: The properties listed are for the free base, not the hydrochloride salt. The hydrochloride salt, this compound (CAS: 1310384-34-9), will have a higher molecular weight (174.39 g/mol ) and its solubility characteristics are expected to differ significantly from the free base, particularly in polar solvents.[3]

Solubility in Common Organic Solvents

As of the date of this guide, no peer-reviewed articles or publicly accessible databases contain quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate as they generate their own experimental data.

SolventChemical FormulaTypeSolubility (g/L) at 25 °CObservations
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticData not available
N,N-Dimethylformamide (DMF) C₃H₇NOPolar AproticData not available
Methanol CH₄OPolar ProticData not available
Ethanol C₂H₆OPolar ProticData not available
Acetonitrile C₂H₃NPolar AproticData not available
Tetrahydrofuran (THF) C₄H₈OPolar AproticData not available
Dichloromethane (DCM) CH₂Cl₂NonpolarData not available
Chloroform CHCl₃NonpolarData not available
Toluene C₇H₈NonpolarData not available
Hexane C₆H₁₄NonpolarData not available

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Thermostatically controlled shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

  • Quantification of the Dissolved Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

      • Calculate the mass of the dissolved solute and express the solubility in g/L or mg/mL.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, which represents the solubility of the compound.

Experimental Workflow Diagram

G A 1. Add excess (5-Aminopyridin-3-yl)boronic acid HCl to a known volume of solvent in a vial. B 2. Seal the vial and place in a thermostatically controlled shaker (e.g., 25 °C for 24-48h). A->B C 3. Allow undissolved solid to settle. B->C D 4. Withdraw a known volume of the supernatant. C->D E 5. Filter the supernatant through a syringe filter (e.g., 0.22 µm). D->E F 6. Quantify the dissolved solute. E->F G Gravimetric Method: Evaporate solvent and weigh the residue. F->G Option 1 H Chromatographic/Spectroscopic Method: Analyze concentration using a pre-established calibration curve. F->H Option 2 I 7. Calculate Solubility (e.g., in g/L). G->I H->I

References

Spectroscopic and Structural Elucidation of Boronic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic properties of aminophenylboronic acid, a key building block in medicinal chemistry and materials science. This guide provides detailed experimental data and protocols for researchers, scientists, and professionals in drug development.

Due to the limited availability of comprehensive, publicly accessible spectroscopic data for (5-Aminopyridin-3-yl)boronic acid hydrochloride, this technical guide presents a detailed analysis of a closely related and structurally significant analogue: 3-Aminophenylboronic acid . This compound shares key functional groups—an amino group and a boronic acid moiety on an aromatic ring—making it a relevant and instructive model for understanding the spectroscopic characteristics of this important class of molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Aminophenylboronic acid. This data is essential for the structural verification and quality control of this compound in research and development settings.

Table 1: ¹H NMR Data for 3-Aminophenylboronic acid
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.25 - 7.15m-Aromatic-H
7.05d7.6Aromatic-H
6.95s-Aromatic-H
6.75d7.6Aromatic-H
4.0 (broad s)s--NH₂
2.50 (solvent)--DMSO-d₆

Note: The spectrum for the monohydrate may show a broad peak for water.

Table 2: ¹³C NMR Data for 3-Aminophenylboronic acid
Chemical Shift (δ) ppmAssignment
147.5C-NH₂
135.0 (broad)C-B(OH)₂
128.5Aromatic-CH
121.0Aromatic-CH
117.5Aromatic-CH
114.0Aromatic-CH
Table 3: Infrared (IR) Spectroscopy Data for 3-Aminophenylboronic acid
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (boronic acid), N-H stretch (amine)
3050MediumAromatic C-H stretch
1620StrongN-H bend (scissoring)
1580, 1480, 1450Medium-StrongAromatic C=C skeletal vibrations
1350StrongB-O stretch
1180MediumC-N stretch
750StrongAromatic C-H out-of-plane bend
Table 4: Mass Spectrometry (MS) Data for 3-Aminophenylboronic acid
m/zRelative Intensity (%)Assignment
137.06100[M]⁺ (Calculated for C₆H₈BNO₂)
119.05-[M-H₂O]⁺
92.05-[M-B(OH)₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are widely applicable to the characterization of boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-aminophenylboronic acid (5-10 mg) is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For boronic acids, it is important to use dry solvents to minimize the formation of boroxine anhydrides, which can complicate the spectra.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples like 3-aminophenylboronic acid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

Mass spectral data can be obtained using various ionization techniques. Electrospray ionization (ESI) is a common method for polar molecules like 3-aminophenylboronic acid. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a boronic acid derivative, from sample preparation to data interpretation and structural confirmation.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of Boronic Acids cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structural Confirmation Sample Pure Boronic Acid Sample Dissolution Dissolution in Appropriate Solvent(s) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR/ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS/HRMS) Dissolution->MS NMR_Data Analyze NMR Spectra: Chemical Shifts, Multiplicities, Coupling Constants NMR->NMR_Data IR_Data Analyze IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Analyze MS Spectrum: Determine Molecular Weight and Fragmentation MS->MS_Data Correlation Correlate All Spectroscopic Data NMR_Data->Correlation IR_Data->Correlation MS_Data->Correlation Structure Confirm Chemical Structure Correlation->Structure

Caption: General workflow for the spectroscopic analysis of boronic acids.

This technical guide provides a foundational understanding of the spectroscopic properties of 3-aminophenylboronic acid as a representative aminophenylboronic acid. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this and related compounds, which are of significant interest in the fields of drug discovery and materials science.

Technical Guide: (5-Aminopyridin-3-yl)boronic acid hydrochloride in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, purity, and application of (5-Aminopyridin-3-yl)boronic acid hydrochloride, a key building block in the synthesis of novel kinase inhibitors.

Commercial Availability and Physical Properties

This compound is commercially available from various chemical suppliers. It is typically supplied as a solid.

Supplier CAS Number Molecular Formula Molecular Weight
Various1169748-84-8 (for free base)C₅H₇BN₂O₂·HCl174.40 g/mol

Purity and Quality Control

The purity of this compound is a critical parameter for its successful application in sensitive downstream reactions such as palladium-catalyzed cross-coupling. Commercially available batches typically exhibit a purity of 97% or higher.

Table 2: Typical Purity Specifications

Parameter Specification
Purity (by HPLC)≥ 97%
AppearanceOff-white to light brown solid
SolubilitySoluble in water and methanol
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for determining the purity of aminopyridine boronic acid derivatives by reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (minutes) % A % B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve an accurately weighed sample of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.

Application in Kinase Inhibitor Synthesis: A Case Study

This compound is a valuable reagent in medicinal chemistry, particularly for the synthesis of kinase inhibitors. A notable application is in the preparation of pyrazine derivatives that act as Spleen Tyrosine Kinase (Syk) inhibitors.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following protocol is adapted from a patented synthesis of a Syk kinase inhibitor intermediate.[1]

Reaction Scheme:

Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromopyrimidine

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-bromopyrimidine (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.2 eq), and potassium carbonate (4.2 eq).

  • Add a mixture of dioxane and water (4:1 v/v).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 95 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(pyrimidin-2-yl)pyridin-3-amine.

Signaling Pathway: Syk Kinase in B-Cell Receptor Signaling

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of the B-cell receptor (BCR).[1] Inhibition of Syk is a therapeutic strategy for various autoimmune diseases and B-cell malignancies.

Syk_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation PLCg2 PLCγ2 BLNK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Cell_Activation B-Cell Activation, Proliferation, and Antibody Production NFkB->Cell_Activation Inhibitor (5-Aminopyridin-3-yl)boronic acid derivative Inhibitor->Syk Inhibition

Simplified Syk signaling pathway in B-cells.

Conclusion

This compound is a commercially accessible and high-purity building block essential for the synthesis of targeted therapeutics, particularly kinase inhibitors. The well-established Suzuki-Miyaura coupling protocol enables its efficient incorporation into complex molecular scaffolds. Understanding the role of its derivatives in inhibiting key signaling pathways, such as the Syk kinase pathway, is fundamental for the rational design of novel drug candidates. Researchers and drug development professionals can leverage this versatile reagent to advance their discovery programs.

References

An In-depth Technical Guide to the Handling and Safety of (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is synthesized from available safety data for (5-Aminopyridin-3-yl)boronic acid and structurally related compounds. It is not a substitute for a formal risk assessment and the user's own institutional safety procedures. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Introduction

(5-Aminopyridin-3-yl)boronic acid hydrochloride is a member of the pyridine and boronic acid chemical classes, often utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Boronic acids are versatile reagents in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aminopyridine moiety is also a common feature in biologically active molecules.[2] Given its reactive nature and potential biological activity, a thorough understanding and implementation of appropriate safety precautions are critical to ensure the well-being of laboratory personnel.

This guide provides comprehensive information on the safe handling, storage, emergency procedures, and disposal of this compound, compiled from established safety data for similar chemical entities.

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards associated with this compound and similar aminopyridine boronic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Ingestion may also be harmful.[5]

Table 1: GHS Hazard and Precautionary Statements

Category Code Statement Source
Hazard Statements H315 Causes skin irritation. [3][4]
H319 Causes serious eye irritation. [3][4]
H335 May cause respiratory irritation. [3][4]
H302 Harmful if swallowed.[5] [5]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [4]
P264 Wash skin thoroughly after handling. [4][5]
P270 Do not eat, drink or smoke when using this product. [5]
P271 Use only outdoors or in a well-ventilated area. [3]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [3]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water. [4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [5]
P330 Rinse mouth. [5]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[4][5] |

Physical and Chemical Properties

The physical and chemical properties are essential for understanding the compound's behavior and for making informed decisions regarding handling and storage.

Table 2: Physical and Chemical Properties of (5-Aminopyridin-3-yl)boronic acid

Property Value Source
Molecular Formula C₅H₇BN₂O₂ (for the free base) [6][7]
Molecular Weight 137.93 g/mol (for the free base) [6][7]
Appearance White to off-white solid/powder. [3][7]

| Storage Temperature | Recommended to be stored in a freezer under -20°C, in a dark place under an inert atmosphere. |[3] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is necessary to minimize exposure and risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[8] A certified chemical fume hood is strongly recommended to prevent inhalation of dust particles.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Table 3: Personal Protective Equipment Recommendations

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for operations with a higher risk of splashing or dust generation. Prevents eye contact which can cause serious irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. Prevents skin irritation upon contact.[4][8]

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved dust respirator should be used. | Prevents respiratory tract irritation.[8] |

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Removal) cluster_post Post-Procedure A Assess Task-Specific Risks (e.g., weighing, transfer) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Inspect PPE for Damage B->C D 1. Lab Coat C->D E 2. Goggles / Face Shield D->E F 3. Gloves E->F J Wash Hands Thoroughly with Soap and Water F->J After Handling Chemical G 1. Gloves (peel off) H 2. Lab Coat (turn inside out) G->H I 3. Goggles / Face Shield H->I J->G

Caption: Workflow for selecting, donning, and doffing Personal Protective Equipment (PPE).

Handling Procedures
  • Avoid all personal contact, including the inhalation of dust.[8]

  • Do not eat, drink, or smoke in the handling area.[5][8]

  • Use dry clean-up procedures; avoid generating dust.[8]

  • Keep containers securely sealed when not in use.[8]

  • Wash hands and any exposed skin thoroughly after handling.[4][8]

Storage Conditions
  • Store in original, tightly sealed containers.[8]

  • Keep in a cool, dry, and well-ventilated place.[4][8] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[3]

  • Store away from incompatible materials such as strong oxidizing agents and alcohols.[4]

  • Store locked up or in an area accessible only to authorized personnel.[4]

Experimental Protocols: Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

First-Aid Measures

First_Aid_Protocol cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Event Inhalation Inhalation start->Inhalation Skin Skin Contact start->Skin Eye Eye Contact start->Eye Ingestion Ingestion start->Ingestion A1 Move to fresh air. If breathing is difficult, give oxygen. Inhalation->A1 A2 Remove contaminated clothing. Wash skin with soap and plenty of water. Skin->A2 A3 Rinse cautiously with water for at least 15 mins. Remove contact lenses if possible. Eye->A3 A4 Rinse mouth with water. Do NOT induce vomiting. Ingestion->A4 end Seek Immediate Medical Attention A1->end A2->end If irritation persists A3->end If irritation persists A4->end

Caption: Decision-making workflow for first-aid response to chemical exposure.

  • Inhalation: Move the victim to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] If eye irritation persists, get medical attention.[4]

  • Ingestion: If swallowed, rinse mouth thoroughly with water.[4][5] Do not induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[4][5]

Accidental Release Measures
  • Minor Spill:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[8]

    • Use dry clean-up procedures.[8]

    • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[8]

    • Wash the spill area with soap and water.

  • Major Spill:

    • Alert emergency services and advise personnel in the area.[8]

    • Evacuate the danger area and prevent entry.

    • Follow the guidance for a minor spill, using a dust respirator if necessary.

    • Prevent spilled material from entering drains or waterways.[8]

Spill_Response_Workflow A Spill Detected B Alert Personnel & Evacuate Area A->B C Don Full PPE (Gloves, Goggles, Respirator if needed) B->C D Contain the Spill (Prevent entry into drains) C->D E Clean Up Spill D->E F Use dry methods (sweep or vacuum). Avoid generating dust. E->F G Place waste in a labeled, sealed container. E->G H Decontaminate Spill Area E->H After material is collected I Dispose of Waste Properly H->I J Remove PPE and Wash Hands I->J

Caption: Step-by-step workflow for responding to an accidental chemical spill.

Stability and Reactivity

  • Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[5]

  • Conditions to Avoid: Avoid generation of dust, exposure to moisture, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, alcohols.[4]

  • Hazardous Decomposition Products: Under fire conditions, may emit toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and boron oxides.[4]

Toxicological Information

Specific toxicological data for this compound is limited. The information below is based on data for related aminopyridines and aminophenylboronic acids. Monoaminopyridines are known to be acutely toxic compounds that can be readily absorbed through the skin.[2]

Table 4: Summary of Toxicological Data for Related Compounds

Compound Test Result Source
3-Aminopyridine LD50 (intraperitoneal, mouse) 28 mg/kg [2]
2-Aminopyridine LD50 (oral, quail) 133 mg/kg [2]

| 4-Aminophenylboronic acid hydrochloride | Acute toxicity (Oral) | Category 4 (Harmful if swallowed) |[5] |

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the substance and its container to an approved waste disposal plant.[4][5]

  • Do not allow the product to enter drains or waterways.[5]

  • Contaminated packaging should be treated as the chemical itself.

References

Acidity and pKa of Aminopyridine Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of acidity and pKa values of aminopyridine boronic acids, a class of compounds of significant interest in drug discovery and development. This document provides a comprehensive overview of their ionization properties, methods for pKa determination, and their roles as modulators of key biological pathways.

Introduction to Aminopyridine Boronic Acids

Aminopyridine boronic acids are hybrid molecules incorporating an aminopyridine scaffold and a boronic acid functional group. This unique combination imparts them with the ability to engage in a variety of molecular interactions, making them valuable tools in medicinal chemistry. The pyridine ring offers a basic nitrogen atom and a platform for diverse substitutions, while the boronic acid moiety acts as a versatile Lewis acid, capable of forming reversible covalent bonds with diols and the active site residues of certain enzymes.

The acidity of the boronic acid group, quantified by its pKa value, is a critical determinant of the molecule's overall physicochemical properties, including its solubility, membrane permeability, and target-binding affinity. At physiological pH, the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species is governed by the pKa. This equilibrium is crucial for the biological activity of many boronic acid-containing drugs.

Acidity and pKa Values

The pKa of a boronic acid reflects the equilibrium between its neutral trigonal form and its anionic tetrahedral boronate form in the presence of a Lewis base, typically a hydroxide ion in aqueous solution. For aminopyridine boronic acids, two ionizable groups are present: the pyridine ring nitrogen and the boronic acid moiety. The pKa of the pyridine nitrogen is typically in the acidic range, while the pKa of the boronic acid is in the mid-to-high basic range.

The electronic properties of the aminopyridine ring significantly influence the Lewis acidity of the boronic acid. The position of the amino group and the boronic acid on the pyridine ring, as well as the presence of other substituents, can modulate the pKa value over several units.

Quantitative Data on pKa Values
Compound NameStructurePredicted pKaNotes
(6-aminopyridin-3-yl)boronic acid4.24[1]This predicted pKa likely corresponds to the protonation of the pyridine ring nitrogen.
2-(tert-Butoxycarbonylamino)-pyridine-5-boronic acid6.94[2]The Boc protecting group alters the electronic properties of the aminopyridine ring.
2-Aminopyridine-5-boronic acid pinacol ester7.03[3]The pinacol ester protects the boronic acid, and this pKa likely refers to the aminopyridine moiety.

Note: The pKa values of boronic acids are highly sensitive to the solvent system in which they are measured.

Experimental Protocols for pKa Determination

The accurate determination of pKa values is essential for understanding the behavior of aminopyridine boronic acids in biological systems. The two most common experimental methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH using a calibrated electrode.

Detailed Methodology:

  • Sample Preparation: A precise amount of the aminopyridine boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility. The ionic strength of the solution is maintained constant using an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa value is determined from the titration curve by identifying the half-equivalence point, where the pH is equal to the pKa. For multiprotic species like aminopyridine boronic acids, multiple inflection points may be observed, corresponding to the different ionizable groups.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for determining pKa values, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Detailed Methodology:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the aminopyridine boronic acid is prepared in a suitable solvent.

  • Spectral Measurement: An aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the pKa value, which corresponds to the inflection point of the curve.

Role in Modulating Signaling Pathways

Aminopyridine boronic acids have emerged as potent and selective inhibitors of various enzymes, thereby modulating key signaling pathways implicated in a range of diseases.

Inhibition of CXCR1/2 Signaling

Certain aminopyridine boronic acids act as antagonists of the chemokine receptors CXCR1 and CXCR2.[4] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in inflammatory responses and cancer progression.[4][5] Upon binding of their cognate chemokines (e.g., IL-8), CXCR1/2 activate intracellular signaling cascades involving Gαi proteins, leading to the activation of phospholipase Cβ (PLCβ), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK).[6][7] By blocking these receptors, aminopyridine boronic acid antagonists can inhibit downstream signaling and the associated cellular responses, such as neutrophil chemotaxis.[4]

CXCR1_2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCL8 CXCL8 (IL-8) CXCR1_2 CXCR1/2 (GPCR) CXCL8->CXCR1_2 Binds G_protein Gαiβγ CXCR1_2->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates IP3 IP3 Ca_release Ca²⁺ Release IP3->Ca_release Induces DAG DAG PKC PKC DAG->PKC Activates PIP2->IP3 PIP2->DAG PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Akt->MAPK_pathway Activates Cell_response Cellular Response (e.g., Chemotaxis) MAPK_pathway->Cell_response Ca_release->Cell_response Inhibitor Aminopyridine Boronic Acid Antagonist Inhibitor->CXCR1_2

Caption: CXCR1/2 Signaling Pathway and its Inhibition.

Inhibition of Serine Hydrolases

Aminopyridine boronic acids can act as potent inhibitors of serine hydrolases, a large and diverse class of enzymes that includes proteases like β-lactamases.[8][9] These enzymes utilize a catalytic serine residue to hydrolyze their substrates. Boronic acids inhibit these enzymes by forming a reversible, tetrahedral adduct with the active site serine, mimicking the transition state of the hydrolysis reaction.[8][9] This interaction is often stabilized by additional hydrogen bonds within the enzyme's active site.[8]

Serine_Hydrolase_Inhibition cluster_enzyme Serine Hydrolase Active Site cluster_inhibition Inhibition Mechanism Enzyme Enzyme (Ser-OH) Tetrahedral_Adduct Tetrahedral Adduct Enzyme-Ser-O-B(OH)₂-R Enzyme->Tetrahedral_Adduct Forms covalent bond with Substrate Substrate Substrate->Enzyme Normal Substrate Binding Inhibitor Aminopyridine Boronic Acid RB(OH)₂ Inhibitor->Tetrahedral_Adduct Inactive_Enzyme Inactive Enzyme Tetrahedral_Adduct->Inactive_Enzyme Results in Inactive_Enzyme->Enzyme Reversible

Caption: Mechanism of Serine Hydrolase Inhibition.

Inhibition of β-Lactamases

A significant application of boronic acids is in overcoming antibiotic resistance mediated by β-lactamase enzymes.[10] These bacterial enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. Aminopyridine boronic acids can act as transition-state analog inhibitors of serine-based β-lactamases.[8] The inhibition mechanism involves a two-step process: an initial non-covalent binding followed by the formation of a covalent bond between the boron atom and the catalytic serine residue, resulting in a stable tetrahedral intermediate that inactivates the enzyme.[9]

Beta_Lactamase_Inhibition_Workflow start β-Lactamase + β-Lactam Antibiotic hydrolysis Hydrolysis of β-Lactam Ring start->hydrolysis inhibitor_intro Introduction of Aminopyridine Boronic Acid resistance Antibiotic Resistance hydrolysis->resistance binding Reversible Binding to β-Lactamase Active Site inhibitor_intro->binding adduct_formation Formation of Tetrahedral Covalent Adduct with Serine binding->adduct_formation inactivation β-Lactamase Inactivation adduct_formation->inactivation restoration Restoration of Antibiotic Efficacy inactivation->restoration

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (5-Aminopyridin-3-yl)boronic acid hydrochloride. This key building block is instrumental in the synthesis of various heterocyclic compounds, particularly in the development of novel therapeutic agents and advanced materials.[1][2][3][4] The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[5][6][7]

The protocols and data presented herein are intended to serve as a foundational guide for researchers. Due to the inherent instability of some pyridylboronic acids, which can be prone to protodeborylation, careful optimization of reaction conditions is often necessary to achieve high yields.[8]

General Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The three primary steps are oxidative addition, transmetalation, and reductive elimination.[5][7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for the activation of the organoboron species.[5]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]

Experimental Conditions and Optimization

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially when working with electron-deficient or functionally substituted pyridylboronic acids. The following tables summarize various conditions reported in the literature for the coupling of similar pyridyl and heteroaryl boronic acids, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Recommended Palladium Catalysts and Ligands
Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A common, versatile catalyst.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5Effective for a wide range of substrates.[10]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3Often used with phosphine ligands.[11]
NiCl₂(PCy₃)₂Bis(tricyclohexylphosphine)nickel(II) chloride1-10An alternative for certain heterocyclic couplings.[12]
Table 2: Common Bases and Solvents
BaseEquivalentsSolvent System (v/v)Temperature (°C)Notes
K₃PO₄2.0 - 4.5Dioxane/H₂O (4:1)60 - 100A strong base, often effective for pyridyl couplings.[12][13]
K₂CO₃2.0 - 3.0MeCN/H₂O (4:1)80A standard base for many Suzuki reactions.[14]
Na₂CO₃2.0THF/H₂O (4:1)65A common and cost-effective base.
CsF3.0Dioxane80 - 100Can be effective, especially with boronate esters.
Na₃PO₄3.0Dioxane/H₂O (4:1)65 - 100Found to be an optimal base in certain systems.[10]

Detailed Experimental Protocol (General Guideline)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction flask (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Condenser

Procedure:

  • Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction) via syringe.[5] Thoroughly degassing solvents is crucial to prevent side reactions like homocoupling.[8]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[5]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[5]

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).[5]

    • Combine the organic layers and wash with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) heat 4. Heat and Stir (e.g., 90 °C, 8-24h) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) workup 6. Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup purify 7. Purify (Column Chromatography) char 8. Characterize (NMR, MS)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-amino-3-pyridineboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[1][3] 5-amino-3-pyridineboronic acid is a key building block, providing a versatile handle to introduce a 5-aminopyridin-3-yl moiety into complex molecules. The presence of the amino group, however, can present challenges due to potential coordination with the palladium catalyst, which may inhibit the catalytic cycle.[4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

These application notes provide detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-amino-3-pyridineboronic acid with various aryl and heteroaryl halides. The methodologies described herein are designed to be robust and applicable to a range of substrates, facilitating the synthesis of diverse compound libraries for drug discovery and development.

Data Presentation: Representative Yields in Suzuki-Miyaura Coupling of a Structurally Related Aminopyridine Derivative

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results provide a strong indication of the expected efficiency for the cross-coupling of 5-amino-3-pyridineboronic acid with corresponding aryl halides under similar conditions. The data is adapted from a study by Ikram et al.[1]

EntryAryl Halide/TriflateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951285
24-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951288
34-BromobenzaldehydePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951278
41-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951275
53-BromopyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951272
62-BromothiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951280
7Phenyl BromidePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-951282

Note: The data presented are for the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. Yields for the coupling of 5-amino-3-pyridineboronic acid with the corresponding aryl halides are expected to be in a similar range but should be optimized for each specific substrate.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

Materials:

  • 5-amino-3-pyridineboronic acid (1.0 equivalents)

  • Aryl or heteroaryl halide (e.g., bromide, iodide) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add 5-amino-3-pyridineboronic acid (1.0 eq), the aryl halide (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).[1][4]

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[4]

Materials:

  • 5-amino-3-pyridineboronic acid (1.0 equivalents)

  • Aryl or heteroaryl halide (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 5-amino-3-pyridineboronic acid (1.0 eq), the aryl halide (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX:e->ArPdAr_prime:w Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPdAr_prime:n->Pd0:s Product Ar-Ar' ArPdAr_prime:e->Product:w RedElim Reductive Elimination Reactant1 Ar-X Reactant2 Ar'-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Reactants: - 5-amino-3-pyridineboronic acid - Aryl Halide - Base (K₃PO₄) start->reagents catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Solvent (1,4-Dioxane/H₂O) inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup Upon Completion purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Novel CDK Inhibitors Utilizing (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Aminopyridin-3-yl)boronic acid hydrochloride is a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting key cellular processes. Its unique structure, featuring a pyridine ring with both an amino and a boronic acid group, makes it an ideal precursor for generating libraries of compounds for drug discovery. This document provides detailed protocols for the synthesis of a potential Cyclin-Dependent Kinase (CDK) inhibitor using this reagent via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The resulting aminopyridinyl-pyrimidine scaffold is a common motif in numerous kinase inhibitors, highlighting the utility of this synthetic approach in developing novel therapeutics for cancer and other proliferative diseases.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a representative CDK inhibitor, 7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine, based on analogous reactions reported in the literature.

StepReactionProductStarting MaterialReagentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Suzuki Coupling7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine5-Bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidineThis compoundPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001275-85>95

Table 1: Summary of Synthetic Protocol for a Representative CDK Inhibitor.

The biological activity of the synthesized compound would be evaluated in subsequent assays. For a typical CDK inhibitor with this scaffold, the following data would be anticipated:

CompoundTargetIC₅₀ (nM)Cell LineAssay Type
7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidineCDK2/Cyclin A< 100MCF-7Kinase Assay
7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidineCDK4/Cyclin D1< 200HCT-116Kinase Assay

Table 2: Representative Biological Activity Data.

Experimental Protocols

Synthesis of 7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the Suzuki-Miyaura coupling reaction between 5-Bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine and this compound.

Materials:

  • 5-Bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and equipment

Procedure:

  • To a 100 mL round-bottom flask, add 5-Bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product start_material 5-Bromo-7-cyclopentyl-7H- pyrrolo[2,3-d]pyrimidine mixing Mixing & Degassing start_material->mixing boronic_acid (5-Aminopyridin-3-yl)boronic acid hydrochloride boronic_acid->mixing catalyst Pd(PPh₃)₄ catalyst->mixing base K₂CO₃ base->mixing solvent 1,4-Dioxane / H₂O solvent->mixing heating Heating at 100°C (12 hours) mixing->heating extraction Aqueous Workup (EtOAc / H₂O) heating->extraction purification Column Chromatography extraction->purification final_product 7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H- pyrrolo[2,3-d]pyrimidine purification->final_product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb Protein CDK46->Rb phosphorylates pRb p-Rb CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E activates G1_S_Transition G1/S Transition (DNA Replication) CDK2_E->G1_S_Transition promotes CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A activates CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates M_Phase Mitosis CDK1->M_Phase promotes E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes pRb->E2F releases inhibitor Synthesized Inhibitor (e.g., 7-Cyclopentyl-5-(5-aminopyridin-3-yl)-7H- pyrrolo[2,3-d]pyrimidine) inhibitor->CDK46 inhibits inhibitor->CDK2_E inhibits

Caption: Simplified CDK signaling pathway and the inhibitory action of the synthesized molecule.

Application Notes and Protocols: Medicinal Chemistry Applications of Aminopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine boronic acids have emerged as a versatile and potent class of compounds in medicinal chemistry. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have led to their exploration in a variety of therapeutic areas. This document provides detailed application notes on their use as proteasome inhibitors for oncology and as CXCR1/2 antagonists for inflammatory diseases. It also includes comprehensive experimental protocols for the synthesis and biological evaluation of these compounds.

I. Aminopyridine Boronic Acids as Proteasome Inhibitors

Application Notes

Aminopyridine boronic acids, particularly dipeptidyl derivatives, have shown significant promise as inhibitors of the proteasome, a key regulator of intracellular protein degradation.[1][2] Inhibition of the proteasome disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4] The aminopyridine moiety in these inhibitors can engage in hydrogen bonding interactions within the enzyme's active site, enhancing potency and selectivity.

Mechanism of Action: The boronic acid warhead of these inhibitors forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine residue in the active sites of the proteasome's β-subunits (β1, β2, and β5), which possess caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[5] This covalent interaction blocks the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins. This triggers the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and activation of pro-apoptotic signaling pathways, ultimately resulting in cancer cell death.[4][5]

Structure-Activity Relationships (SAR): Extensive SAR studies on dipeptidyl boronic acid proteasome inhibitors have revealed several key features for potent activity:

  • P1 Site: Bulky, hydrophobic side chains are generally preferred.

  • P2 Site: N-terminal capping with groups like pyrazinoyl or morpholinoyl can enhance potency and improve pharmacokinetic properties.

  • Aminopyridine Moiety: The position of the amino group and the boronic acid on the pyridine ring influences binding affinity and selectivity.

  • Stereochemistry: The stereochemistry of the amino acid residues is crucial for optimal interaction with the proteasome active site.[6][7]

Quantitative Data

The following table summarizes the in vitro activity of representative aminopyridine boronic acid-based proteasome inhibitors.

CompoundTargetIC50 (nM)Cell LineReference
Dipeptidyl Boronic Acid 4q 20S Proteasome (chymotrypsin-like)9.6-[7]
HL-60 (Leukemia)< 5000-[7]
A549 (Lung Cancer)< 5000-[7]
Dipeptidyl Boronic Acid 78 20S Proteasome (chymotrypsin-like)< 2-[8]
U266 (Multiple Myeloma)< 1000-[8]
Dipeptidyl Boronic Acid 8t β5 subunit of 20S proteasome<10-[9]
Multiple Myeloma cell lines<10-[9]
MDA-MB-231 (Breast Cancer)Active-[9]
Dipeptidyl Boronic Acid 49 20S Proteasome1.2-[6]
U266 (Multiple Myeloma)<10-[6]
Dipeptidyl Boronic Acid 50 20S Proteasome1.6-[6]
HL-60 (Leukemia)<10-[6]
Experimental Protocols

1. Synthesis of a Dipeptidyl Aminopyridine Boronic Acid (General Protocol)

This protocol is a general representation based on synthetic strategies for dipeptidyl boronic acids.[10]

Materials:

  • N-protected amino acid

  • Aminopyridine boronic acid pinacol ester

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA for Boc group)

  • Purification supplies (e.g., silica gel, HPLC)

Procedure:

  • Coupling: Dissolve the N-protected amino acid (1.0 eq), aminopyridine boronic acid pinacol ester (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected dipeptidyl boronate ester.

  • Deprotection: Dissolve the purified product in a solution of TFA in DCM (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Deprotection of Boronate Ester: Treat the residue with an aqueous acid (e.g., 1N HCl) to hydrolyze the pinacol ester to the free boronic acid.

  • Purify the final dipeptidyl aminopyridine boronic acid by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterize the final compound by NMR and mass spectrometry.

2. Proteasome Activity Assay (Chymotrypsin-Like)

This protocol is based on the use of a fluorogenic substrate to measure the chymotrypsin-like activity of the 20S proteasome.[11][12]

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

  • Assay buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT

  • Aminopyridine boronic acid inhibitor

  • 96-well black microplates

  • Fluorimeter

Procedure:

  • Prepare a stock solution of the aminopyridine boronic acid inhibitor in DMSO.

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • In a 96-well black microplate, add the inhibitor dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the purified 20S proteasome to each well (except the no-enzyme control) to a final concentration of 1-5 nM.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 10-20 µM.

  • Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Alternatively, commercial kits such as the Proteasome-Glo™ Assay can be used, which provide a luminescent readout.[13][14][15]

Signaling Pathway Diagram

Proteasome_Inhibition_Pathway cluster_0 Cellular Effects Aminopyridine_Boronic_Acid Aminopyridine Boronic Acid Proteasome 26S Proteasome Aminopyridine_Boronic_Acid->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Accumulation Accumulation Proteasome->Accumulation Inhibition leads to ER_Stress ER Stress/ UPR NFkB_Inhibition NF-κB Inhibition Pro_Apoptotic Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis CXCR1_2_Signaling_Pathway cluster_1 CXCR1/2 Signaling Aminopyridine_Boronic_Acid Aminopyridine Boronic Acid Antagonist CXCR1_2 CXCR1/2 Receptor Aminopyridine_Boronic_Acid->CXCR1_2 Allosteric Inhibition IL8 IL-8 (CXCL8) IL8->CXCR1_2 Binding G_Protein G-protein (Gαi, Gβγ) CXCR1_2->G_Protein Activation PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Akt->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

References

Application Note: Suzuki-Miyaura Cross-Coupling of (5-Aminopyridin-3-yl)boronic Acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heterobiaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The coupling of nitrogen-containing heterocycles, such as pyridines, is of particular interest in drug discovery. (5-Aminopyridin-3-yl)boronic acid is a valuable building block, allowing for the introduction of an aminopyridinyl moiety. Notably, the primary amine group can present challenges, such as catalyst inhibition, but modern catalyst systems have been developed to overcome these issues, often negating the need for protection/deprotection steps.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of (5-Aminopyridin-3-yl)boronic acid with various heteroaryl halides.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the heteroaryl halide to the Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired heterobiaryl product and regenerate the Pd(0) catalyst.

Optimized Reaction Conditions & Data Summary

A variety of conditions can be employed for the successful coupling of (5-Aminopyridin-3-yl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial and depends on the reactivity of the heteroaryl halide. The following table summarizes representative conditions and yields for the coupling with different classes of heteroaryl halides.

Heteroaryl Halide (Example)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyridine derivativePdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O1003High[3]
5-BromopyrimidineNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl Alcohol1201High[4]
2-Chloro-3-aminopyridinePd₂(dba)₃ / XPhosK₃PO₄Toluene1001282[2]
Dichloro-pyrimidine derivativePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8012Good[5]
General Heteroaryl BromidePd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/H₂O800.5-2Good-Excellent[6]

Note: Yields are highly substrate-dependent. The conditions provided are a starting point for optimization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling protocol.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_final Analysis reagents Weigh Reagents: - Boronic Acid - Heteroaryl Halide - Base - Catalyst setup Assemble Apparatus under Inert Atmosphere (N₂ or Ar) reagents->setup glassware Flame-dry Glassware (Flask, Condenser) glassware->setup add_solids Add Solids to Flask setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete quench Quench Reaction (e.g., add H₂O) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product analyze Characterize (NMR, MS) product->analyze

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for specific substrates.

Materials and Reagents:

  • (5-Aminopyridin-3-yl)boronic acid (1.0 equiv)

  • Heteroaryl halide (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Aminopyridin-3-yl)boronic acid, the heteroaryl halide, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via cannula or syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient) to afford the pure heterobiaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.

Role in Drug Discovery

The synthesis of novel heterobiaryl compounds is a critical activity in drug discovery. The protocol described here is a key step in generating diverse chemical libraries for biological screening. The aminopyridine moiety can serve as a crucial pharmacophore, hydrogen bond donor/acceptor, or a vector for further functionalization.

G cluster_design Design & Synthesis cluster_screening Discovery & Development start_mats Building Blocks: - (5-Aminopyridin-3-yl)boronic acid - Heteroaryl Halide Library coupling Key Synthetic Step: Suzuki Cross-Coupling Protocol start_mats->coupling library Novel Compound Library coupling->library bio_screen Biological Screening (HTS) library->bio_screen hit_id Hit Identification bio_screen->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

The Role of (5-Aminopyridin-3-yl)boronic acid hydrochloride in the Development of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(5-Aminopyridin-3-yl)boronic acid hydrochloride is emerging as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted cancer therapies. Its unique structural features, combining an aminopyridine core with a reactive boronic acid moiety, enable the development of potent and selective inhibitors of key cellular signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this versatile compound.

Application Notes

The primary application of this compound in recent drug discovery efforts has been in the generation of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The aminopyridine portion of the molecule can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site, leading to potent inhibition.

A significant breakthrough has been the development of dual inhibitors targeting both Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK) .[1][2] Both CLK and ROCK families are involved in fundamental cellular processes that are often hijacked by cancer cells to promote proliferation, survival, and metastasis.[2][3][][5][6]

  • CLKs are crucial for the regulation of pre-mRNA splicing, a process that can be altered in cancer to produce pro-tumorigenic protein isoforms.[7][8][9][10]

  • ROCKs are key regulators of the actin cytoskeleton and are involved in cell motility, invasion, and metastasis.[2][3][][5]

The dual inhibition of CLK and ROCK presents a promising strategy to simultaneously attack multiple facets of cancer biology.

A lead compound, designated HSD1400 , which is a 3H-pyrazolo[4,3-f]quinoline derivative synthesized using a substituted aminopyridine boronic acid, has demonstrated potent dual inhibitory activity against CLK and ROCK kinases and significant anti-proliferative effects in cancer cell lines.[1][11]

Quantitative Data Summary

The following table summarizes the in vitro activity of the lead compound HSD1400, a dual CLK/ROCK inhibitor derived from a synthetic route involving an aminopyridine boronic acid building block.

CompoundTarget Cell LineAssay TypeIC50 (nM)Reference
HSD1400Caki-1 (Renal Cancer)Cell Viability206[1][11]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of compounds derived from this compound are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro kinase inhibitory activity of a test compound. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.[12][13][14][15][16]

Materials:

  • Recombinant human CLK and ROCK kinases

  • Substrate peptide for each kinase

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compound solutions in kinase reaction buffer to the desired final concentrations.

  • In a white-walled assay plate, add the following to each well:

    • Kinase solution (pre-diluted in kinase reaction buffer)

    • Test compound solution (or DMSO for control)

    • Substrate solution

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17][18][19] It is used to assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Materials:

  • Caki-1 human renal cancer cell line (or other relevant cell line)[20][21]

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell population.[1][22][23][24][25]

Materials:

  • Cancer cell line (e.g., Caki-1)

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

CLK_Signaling_Pathway CLK CLKs (CLK1, CLK2, CLK3, CLK4) SR_Proteins SR Proteins (e.g., SRSF1) CLK->SR_Proteins phosphorylates Splicing Alternative Splicing SR_Proteins->Splicing regulates Pre_mRNA Pre-mRNA Pre_mRNA->Splicing mRNA_Isoforms mRNA Isoforms Splicing->mRNA_Isoforms Pro_Tumorigenic_Proteins Pro-Tumorigenic Proteins mRNA_Isoforms->Pro_Tumorigenic_Proteins translation Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Pro_Tumorigenic_Proteins->Cancer_Hallmarks promotes Inhibitor (5-Aminopyridin-3-yl)boronic acid derivative (e.g., HSD1400) Inhibitor->CLK

CLK Signaling Pathway and Inhibition.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK (ROCK1, ROCK2) RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC->Actin_Cytoskeleton promotes MLCP->MLC Cell_Motility Cell Motility & Invasion Actin_Cytoskeleton->Cell_Motility Inhibitor (5-Aminopyridin-3-yl)boronic acid derivative (e.g., HSD1400) Inhibitor->ROCK

ROCK Signaling Pathway and Inhibition.

Experimental_Workflow Start (5-Aminopyridin-3-yl)boronic acid hydrochloride Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Compound Novel Compound Library Synthesis->Compound Kinase_Assay In Vitro Kinase Assay (CLK & ROCK) Compound->Kinase_Assay Cell_Viability Cell-Based Assays (e.g., Caki-1) Compound->Cell_Viability Hit_ID Hit Identification (e.g., HSD1400) Kinase_Assay->Hit_ID Cell_Viability->Hit_ID Mechanism_Study Mechanism of Action Studies (Cell Cycle Analysis) Hit_ID->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt

Drug Discovery Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis and Utilization of (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis, purification, and application of (5-Aminopyridin-3-yl)boronic acid hydrochloride. This key building block is instrumental in the development of complex molecules, particularly in the synthesis of kinase inhibitors for targeted cancer therapies.

Introduction

This compound is a versatile bifunctional reagent widely employed in medicinal chemistry and drug discovery. Its aminopyridine core is a recognized hinge-binding motif in many kinase inhibitors, while the boronic acid moiety facilitates carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This document outlines scalable synthetic and purification protocols, as well as its application in the synthesis of potent kinase inhibitors, providing researchers and drug development professionals with the necessary information for its efficient utilization.

Large-Scale Synthesis of this compound

A robust and scalable two-step process for the synthesis of this compound is presented, commencing with the readily available 3-amino-5-bromopyridine. The methodology is adapted from established procedures for analogous aminopyridine boronic acids and is suitable for kilogram-scale production.

Step 1: Large-Scale Synthesis of 3-Amino-5-bromopyridine

The precursor, 3-amino-5-bromopyridine, can be synthesized on a large scale from 3-aminopyridine via electrophilic bromination.

Experimental Protocol:

  • Reaction Setup: A 10 L glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with 3-aminopyridine (1.0 kg, 10.6 mol) and glacial acetic acid (5.0 L). The mixture is stirred until a clear solution is obtained and then cooled to 0-5 °C.

  • Bromination: A solution of bromine (1.7 kg, 10.6 mol) in glacial acetic acid (1.0 L) is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC until the consumption of 3-aminopyridine is complete (typically 2-4 hours).

  • Work-up: The reaction mixture is cautiously poured into a stirred solution of sodium hydroxide (2.5 kg in 10 L of water) to neutralize the acetic acid, keeping the temperature below 20 °C. The resulting suspension is stirred for 1 hour.

  • Isolation: The precipitate is collected by filtration, washed with cold water (3 x 2 L), and dried under vacuum at 50 °C to afford 3-amino-5-bromopyridine as a solid.

Data Presentation:

ParameterValue
Starting Material3-Aminopyridine
Scale1.0 kg
ReagentsBromine, Acetic Acid, Sodium Hydroxide
Typical Yield85-90%
Purity (by HPLC)>98%
Step 2: Large-Scale Synthesis of this compound

This procedure involves a lithium-halogen exchange followed by borylation and a carefully designed acid-base workup for purification.

Experimental Protocol:

  • In-situ Amine Protection: A 20 L reactor is charged with 3-amino-5-bromopyridine (1.0 kg, 5.78 mol) and anhydrous tetrahydrofuran (THF, 10 L). The mixture is cooled to -10 °C, and a solution of n-butyllithium (2.5 M in hexanes, 4.62 L, 11.56 mol) is added dropwise, maintaining the temperature below 0 °C. The resulting slurry is stirred for 1 hour at -10 °C.

  • Lithiation and Borylation: The reaction mixture is cooled to -78 °C, and a solution of triisopropyl borate (1.63 kg, 8.67 mol) in anhydrous THF (2 L) is added dropwise, keeping the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Purification: The reaction is quenched by the slow addition of 6 M hydrochloric acid (5 L) at 0 °C. The biphasic mixture is stirred vigorously for 2 hours. The aqueous layer is separated and washed with methyl tert-butyl ether (MTBE, 2 x 5 L). The pH of the aqueous layer is adjusted to 7.0 with 10 M sodium hydroxide. The solution is then treated with activated carbon and filtered. The pH of the filtrate is adjusted to 1.0-2.0 with concentrated hydrochloric acid.

  • Isolation: The solution is concentrated under reduced pressure to approximately 3 L. The resulting slurry is cooled to 0-5 °C and stirred for 4 hours. The precipitate is collected by filtration, washed with cold acetone (2 x 1 L), and dried under vacuum at 40 °C to yield this compound.

Data Presentation:

ParameterValue
Starting Material3-Amino-5-bromopyridine
Scale1.0 kg
Reagentsn-Butyllithium, Triisopropyl borate, HCl, NaOH
Typical Yield75-80%
Purity (by HPLC)>99%

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 3-Amino-5-bromopyridine cluster_1 Step 2: Synthesis of this compound A 3-Aminopyridine B Bromination (Br2, Acetic Acid) A->B C Neutralization (NaOH) B->C D Filtration and Drying C->D E 3-Amino-5-bromopyridine D->E F 3-Amino-5-bromopyridine G In-situ Protection & Lithiation (n-BuLi, THF, -78°C) F->G H Borylation (Triisopropyl borate) G->H I Acidic Hydrolysis (HCl) H->I J Purification (Acid-Base Extraction) I->J K Crystallization J->K L This compound K->L

Caption: Workflow for the large-scale synthesis.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds, which are prevalent in medicinally important molecules.

General Protocol for Suzuki-Miyaura Coupling

Experimental Protocol:

  • Reaction Setup: To a reaction vessel are added the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or DMF) is added.

  • Reaction Conditions: The mixture is heated to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide PartnerCatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O100685
1-Chloro-4-nitrobenzenePd₂(dba)₃/XPhosCs₂CO₃Toluene110490
2-BromopyrimidinePdCl₂(dppf)K₃PO₄DMF90882
3-IodobenzonitrilePd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O100588

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of Suzuki coupling.

Application in the Synthesis of Kinase Inhibitors

The 3-aminopyridine moiety is a well-established "hinge-binding" fragment that interacts with the ATP-binding site of many protein kinases. Consequently, this compound is a valuable building block for the synthesis of inhibitors targeting kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

CDK Signaling Pathway

G Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 activates transcription of S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry promotes CDK Inhibitor CDK Inhibitor CDK Inhibitor->Cyclin D-CDK4/6 CDK Inhibitor->Cyclin E-CDK2

Caption: Simplified CDK signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[2] In cancer, tumors induce angiogenesis to support their growth and metastasis. VEGFR inhibitors block this process, thereby starving the tumor of essential nutrients and oxygen.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds and activates PLCγ PLCγ VEGFR->PLCγ PI3K PI3K VEGFR->PI3K RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK PLCγ->RAS-RAF-MEK-ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis RAS-RAF-MEK-ERK->Angiogenesis promotes AKT->Angiogenesis promotes VEGFR Inhibitor VEGFR Inhibitor VEGFR Inhibitor->VEGFR

References

Application Notes and Protocols for Chan-Lam Coupling Reactions with (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1][2][3] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the aryl source and various nucleophiles such as amines, amides, and alcohols.[4][5] A key advantage of the Chan-Lam coupling is its typically mild reaction conditions, often proceeding at room temperature and open to the air, which makes it an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4]

(5-Aminopyridin-3-yl)boronic acid hydrochloride is a valuable building block in medicinal chemistry and materials science due to the presence of the aminopyridine scaffold, a common motif in biologically active compounds.[6] Its use in Chan-Lam couplings allows for the direct introduction of this important structural unit into a wide range of molecules. This document provides detailed protocols and application notes for the successful implementation of Chan-Lam coupling reactions using this compound.

Reaction Principle

The Chan-Lam coupling reaction involves the copper-catalyzed coupling of an arylboronic acid with an N-H or O-H containing compound. The general transformation can be represented as follows:

Where:

  • Ar-B(OH)₂ is the arylboronic acid (this compound in this case).

  • Nu-H is the nucleophile (e.g., an amine, amide, alcohol, or phenol).

  • [Cu catalyst] is typically a copper(II) salt, such as Cu(OAc)₂.[5]

  • Base is often a mild organic base like pyridine or triethylamine.[5]

  • Oxidant is usually atmospheric oxygen, allowing the reaction to be run in an open flask.[4]

The hydrochloride salt of (5-Aminopyridin-3-yl)boronic acid will require neutralization by the base in the reaction mixture to generate the active boronic acid species.

Experimental Protocols

Below are generalized protocols for the Chan-Lam coupling of this compound with representative amine and phenol nucleophiles. Researchers should note that optimization of reaction conditions (solvent, base, temperature) may be necessary for specific substrates.

Protocol 1: N-Arylation of a Primary or Secondary Amine

This protocol describes a general procedure for the coupling of this compound with an aliphatic or aromatic amine.

Materials:

  • This compound

  • Amine substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base (e.g., pyridine, 2,6-lutidine)

  • Dichloromethane (DCM) or another suitable solvent (e.g., methanol, THF)[1]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine substrate (1.2 equiv), and copper(II) acetate (0.1 - 1.0 equiv).

  • Add the solvent (e.g., DCM) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add the base (e.g., triethylamine, 2.0-3.0 equiv) to the mixture. The addition of a base is crucial to neutralize the hydrochloride salt and facilitate the reaction.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to afford the desired N-arylated product.

Protocol 2: O-Arylation of a Phenol

This protocol outlines a general procedure for the synthesis of diaryl ethers via the coupling of this compound with a phenolic substrate.

Materials:

  • This compound

  • Phenol substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial with a magnetic stir bar, combine this compound (1.5 equiv), the phenol substrate (1.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

  • Add the solvent (e.g., DCM) to a concentration of roughly 0.1 M based on the phenol substrate.

  • Add the base (e.g., pyridine, 2.0-3.0 equiv).

  • Stir the mixture vigorously at room temperature, open to the air, for 48-72 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and filter through Celite.

  • Wash the filtrate with 1 M HCl (to remove excess pyridine), water, and brine.

  • Dry the organic phase with anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the desired aryl ether product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Chan-Lam coupling with this compound. Please note that these are representative examples and actual results may vary depending on the specific substrates and optimized conditions.

Table 1: Reaction Parameters for N-Arylation with this compound

ParameterValue/Condition
Boronic Acid (5-Aminopyridin-3-yl)boronic acid HCl
Nucleophile Primary/Secondary Amine
Stoichiometry (Boronic Acid:Amine) 1 : 1.2
Copper Catalyst Cu(OAc)₂ (10-100 mol%)
Base Triethylamine (2-3 equiv)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 24 - 72 hours
Typical Yield 40 - 80%

Table 2: Reaction Parameters for O-Arylation with this compound

ParameterValue/Condition
Boronic Acid (5-Aminopyridin-3-yl)boronic acid HCl
Nucleophile Phenol
Stoichiometry (Boronic Acid:Phenol) 1.5 : 1
Copper Catalyst Cu(OAc)₂ (100-200 mol%)
Base Pyridine (2-3 equiv)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 48 - 72 hours
Typical Yield 35 - 75%

Mandatory Visualizations

Chan_Lam_Coupling_Mechanism General Catalytic Cycle of Chan-Lam Coupling CuII Cu(II) Catalyst CuII_Ar Ar-Cu(II) Complex CuII->CuII_Ar Transmetalation CuIII_Ar_Nu Cu(III) Intermediate CuII_Ar->CuIII_Ar_Nu Ligand Exchange & Oxidation CuI Cu(I) Species CuIII_Ar_Nu->CuI Reductive Elimination Product Ar-Nu (Product) CuIII_Ar_Nu->Product CuI->CuII Oxidation BoronicAcid Ar-B(OH)₂ BoronicAcid->CuII_Ar Nucleophile Nu-H Nucleophile->CuIII_Ar_Nu Oxidant Oxidant (O₂) Oxidant->CuI

Caption: General catalytic cycle for the Chan-Lam coupling reaction.

Experimental_Workflow Experimental Workflow for Chan-Lam Coupling Start Start: Combine Reactants Reaction Reaction Setup: Add Boronic Acid, Nucleophile, Cu Catalyst, Solvent, and Base Start->Reaction Stirring Stir at Room Temperature (Open to Air) Monitor by TLC/LC-MS Reaction->Stirring Workup Aqueous Workup: Filter, Wash with Water and Brine Stirring->Workup Upon Completion Purification Purification: Dry, Concentrate, and Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Chan-Lam coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the amount of copper catalyst, varying the base, or gently heating the reaction mixture (e.g., to 40-50 °C). The choice of solvent can also significantly impact the reaction outcome.[1]

  • Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions. Using milder bases and avoiding prolonged reaction times can help minimize this side reaction.

  • Homocoupling: Homocoupling of the boronic acid to form a biaryl species can sometimes be observed. The use of a ligand, such as pyridine, can sometimes suppress this side reaction.

  • Substrate Scope: The electronic nature of the nucleophile can influence the reaction rate and yield. Electron-rich amines and phenols are generally more reactive. For less reactive nucleophiles, longer reaction times or elevated temperatures may be necessary.

  • Purity of Reagents: Ensure that the this compound and other reagents are of high purity, as impurities can inhibit the catalyst.

By following these protocols and considering the key parameters, researchers can effectively utilize this compound in Chan-Lam coupling reactions to synthesize a diverse range of valuable compounds for drug discovery and development.

References

Application Notes and Protocols: Nickel-Catalyzed Coupling of (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures. While palladium has traditionally been the catalyst of choice, there is a growing interest in utilizing more earth-abundant and cost-effective first-row transition metals like nickel.[1][2] Nickel catalysts have shown remarkable reactivity, especially for challenging substrates such as heteroaryl chlorides and other phenol-derived electrophiles, often operating under mild conditions.[1][3]

This document provides detailed application notes and protocols for the nickel-catalyzed Suzuki-Miyaura coupling of (5-Aminopyridin-3-yl)boronic acid hydrochloride with various aryl halides. The resulting 3-aryl-5-aminopyridine scaffold is a privileged motif in medicinal chemistry. Notably, derivatives of this structure have been investigated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and BRAF, two key kinases in signaling pathways frequently dysregulated in cancer.

Application in Drug Discovery: Targeting PI3K/AKT/mTOR and Ras/Raf/MEK Signaling Pathways

The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways are critical regulators of cell proliferation, survival, and metabolism. Aberrant activation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

  • The PI3K/AKT/mTOR Pathway: This pathway is often activated by mutations in PI3K or loss of the tumor suppressor PTEN. Activation leads to downstream signaling that promotes cell growth and survival.

  • The Ras/Raf/MEK/ERK Pathway: This cascade is frequently initiated by mutations in Ras or BRAF, leading to uncontrolled cell proliferation.

Dual inhibition of both pathways is a promising strategy to overcome resistance mechanisms that can arise from targeting a single pathway. The 3-aryl-5-aminopyridine core, accessible through the nickel-catalyzed coupling described herein, serves as a valuable pharmacophore for the development of such dual inhibitors.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of biaryl products from the nickel-catalyzed Suzuki-Miyaura coupling of various heterocyclic halides with arylboronic acids, demonstrating the broad applicability of this methodology. The data is representative of typical results obtained under the optimized reaction conditions detailed in the experimental protocol.

EntryHeterocyclic HalideArylboronic AcidProductYield (%)
13-ChloropyridinePhenylboronic acid3-Phenylpyridine85
22-Chloropyrazine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyrazine92
32-Bromothiophene3-Fluorophenylboronic acid2-(3-Fluorophenyl)thiophene88
45-Bromopyrimidine4-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)pyrimidine78
52-ChloroquinolinePhenylboronic acid2-Phenylquinoline95
63-Bromoquinoline4-Acetylphenylboronic acid3-(4-Acetylphenyl)quinoline89
72-Chloro-5-nitropyridinePhenylboronic acid5-Nitro-2-phenylpyridine75
84-Bromoisoquinoline3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)isoquinoline91

Yields are for isolated products and are based on previously reported similar nickel-catalyzed cross-coupling reactions.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. All reagents should be of high purity. This compound is commercially available.

Representative Experimental Protocol for the Nickel-Catalyzed Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Nickel(II) chloride (NiCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂ (2.6 mg, 0.02 mmol, 2 mol%) and dppf (11.1 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add this compound (209 mg, 1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and anhydrous K₃PO₄ (637 mg, 3.0 mmol, 3.0 equiv).

  • Add 5 mL of anhydrous, degassed 1,4-dioxane to the Schlenk tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aryl-5-aminopyridine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle

G Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)-X L₂ OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal NiII_Biaryl Ar-Ni(II)-Ar' L₂ Transmetal->NiII_Biaryl RedElim Reductive Elimination NiII_Biaryl->RedElim RedElim->Ni0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: A simplified catalytic cycle for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Dual Inhibition of PI3K and Ras/Raf Signaling Pathways

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Ras/Raf/MEK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Aryl-5-aminopyridine (Dual Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->BRAF Inhibits

Caption: Dual inhibition of the PI3K and Ras/Raf signaling pathways by 3-aryl-5-aminopyridine derivatives.

References

Preparation of Substituted Pyridines via (5-Aminopyridin-3-yl)boronic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted pyridines utilizing (5-Aminopyridin-3-yl)boronic acid hydrochloride. This versatile building block is particularly valuable in medicinal chemistry for the construction of novel compounds with potential therapeutic applications, notably as kinase inhibitors.

Introduction

Substituted pyridines are a cornerstone of many pharmaceuticals due to their ability to act as bioisosteres for a phenyl ring and their capacity to engage in crucial hydrogen bonding interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl compounds. This compound serves as a key reagent in these reactions, allowing for the introduction of a 3-aminopyridin-5-yl moiety. This structural motif is found in numerous kinase inhibitors, where the amino group can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for the development of novel anticancer therapeutics. Substituted aminopyridines derived from (5-Aminopyridin-3-yl)boronic acid have shown promise as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Inhibitor Substituted Aminopyridine (Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols describe the general procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: (5-Aminopyridin-3-yl)boronic acid HCl + Aryl/Heteroaryl Halide ReactionSetup Reaction Setup: - Palladium Catalyst - Base - Solvent Start->ReactionSetup Heating Heating: - Conventional or - Microwave ReactionSetup->Heating Workup Aqueous Workup: - Extraction - Washing Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR - Mass Spectrometry Purification->Analysis FinalProduct Final Product: Substituted 5-Aminopyridine Analysis->FinalProduct

Figure 2: General experimental workflow for the synthesis of substituted pyridines.

Protocol 1: Conventional Heating Method

This protocol is a general method suitable for a wide range of aryl and heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 equivalents) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Method

This protocol offers a significant reduction in reaction time and can lead to improved yields in some cases.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst (0.05 equivalents) to the vial.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the work-up and purification as described in the conventional heating protocol.

Data Presentation

The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results are indicative of the expected yields for the coupling of this compound with the corresponding aryl halides under similar conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-3-aminopyridine derivative85
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-3-aminopyridine derivative92
34-Chlorophenylboronic acid5-(4-chlorophenyl)-3-aminopyridine derivative88
44-Fluorophenylboronic acid5-(4-fluorophenyl)-3-aminopyridine derivative90
53-Methoxyphenylboronic acid5-(3-methoxyphenyl)-3-aminopyridine derivative84
62-Thiopheneboronic acid5-(thiophen-2-yl)-3-aminopyridine derivative78
73-Pyridinylboronic acid3,5'-bipyridin-3-amine derivative75

Data is adapted from studies on structurally related aminopyridines and serves as a guideline for expected outcomes.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of substituted aminopyridines via the Suzuki-Miyaura cross-coupling reaction. The resulting products are of significant interest in drug discovery, particularly for the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The provided protocols offer robust starting points for the synthesis of novel aminopyridine derivatives, and the data presented suggests that high yields can be achieved with a variety of coupling partners. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Aminopyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low yields or failed reactions with this compound can be attributed to several factors, primarily related to the unique characteristics of this aminopyridine-based reagent. The presence of a basic amino group and a pyridine nitrogen can lead to catalyst inhibition, while the boronic acid moiety is susceptible to protodeboronation under certain conditions. The hydrochloride salt form also necessitates careful consideration of the base used.

This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Suzuki Reactions

Troubleshooting_Suzuki Troubleshooting Workflow for Suzuki Reactions with this compound start Reaction Failure: Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid hydrochloride (fresh) - Aryl halide (pure) - Palladium catalyst (active) - Ligand (not oxidized) - Base (dry, correct equivalents) - Solvent (anhydrous, degassed) start->check_reagents issue_catalyst 2. Address Potential Catalyst Inhibition - Amino and pyridine groups can poison Pd. check_reagents->issue_catalyst Reagents OK issue_base 3. Evaluate Base Selection & Amount - Is the base sufficient to neutralize HCl and activate boronic acid? issue_catalyst->issue_base No Improvement solution_catalyst Optimize Catalyst System: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Employ a pre-catalyst (e.g., Buchwald G3). - Increase catalyst loading (e.g., 2-5 mol%). issue_catalyst->solution_catalyst Inhibition Suspected issue_side_reactions 4. Investigate Side Reactions - Protodeboronation? - Homocoupling? issue_base->issue_side_reactions No Improvement solution_base Optimize Base: - Use 3+ equivalents of a moderate base (K₃PO₄, K₂CO₃, Cs₂CO₃). - Ensure base is finely powdered and dry. issue_base->solution_base Base Issue Suspected solution_side_reactions Minimize Side Reactions: - Use boronic ester (pinacol, MIDA) to prevent protodeboronation. - Lower reaction temperature. - Use anhydrous solvents. - Ensure thorough degassing to prevent homocoupling. issue_side_reactions->solution_side_reactions Side Reactions Evident success Successful Reaction issue_side_reactions->success Problem Solved solution_catalyst->issue_base solution_base->issue_side_reactions solution_side_reactions->success

Caption: A logical workflow to diagnose and resolve common issues in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?

A1: The most common culprits for failed reactions with this substrate are:

  • Insufficient Base: As the boronic acid is supplied as a hydrochloride salt, you must use enough base to both neutralize the HCl and facilitate the catalytic cycle. A minimum of 3 equivalents of base is recommended.

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, which is common with electron-rich or heteroaryl boronic acids, especially under harsh basic conditions or at elevated temperatures.[2][3][4]

  • Poor Reagent Quality: Degradation of the boronic acid, palladium catalyst, or phosphine ligand can significantly impact the reaction outcome. Ensure all reagents are fresh and handled under appropriate conditions.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation and deactivation of the palladium catalyst and phosphine ligands.

Q2: How do I choose the right base and how much should I use?

A2: The choice and amount of base are critical. Since you are starting with a hydrochloride salt, an extra equivalent of base is required for neutralization.

  • Recommended Bases: Moderately strong inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective.[1][5] Stronger bases like NaOH or KOH can promote protodeboronation.[2]

  • Stoichiometry: A minimum of 3 equivalents of base is a good starting point (1 equivalent to neutralize the HCl salt and 2 equivalents for the catalytic cycle).

Q3: I suspect catalyst inhibition from the aminopyridine. What can I do?

A3: To overcome catalyst inhibition:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective for couplings involving nitrogen-containing heterocycles as they can promote the desired catalytic cycle and minimize catalyst poisoning.[1]

  • Utilize a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, are designed to generate the active catalytic species more efficiently and can be more resistant to deactivation.[1]

  • Increase Catalyst Loading: If optimization of other parameters fails, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome partial inhibition.[1]

Q4: My main side product appears to be 3-aminopyridine, resulting from protodeboronation. How can I minimize this?

A4: Protodeboronation is a common issue with heteroaryl boronic acids.[2][3][4] To mitigate this:

  • Use a Boronic Ester: Converting the boronic acid to a more stable pinacol or MIDA (N-methyliminodiacetic acid) ester can significantly reduce the rate of protodeboronation.[1][4]

  • Optimize Reaction Conditions:

    • Use a Milder Base: As mentioned, avoid strong bases like hydroxides. K₃PO₄ is often a good choice.[2]

    • Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[6]

    • Anhydrous Conditions: Minimize the amount of water in the reaction, as it is a proton source for protodeboronation.[6][2]

  • Employ a Highly Active Catalyst: A more efficient catalyst system can accelerate the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Aminopyridines
Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+60-85General conditions for aminopyridines.
Pd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012ModerateLess effective for challenging substrates.
Pd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (2)Toluene10018HighAnhydrous conditions can be beneficial.

Note: Yields are qualitative and highly dependent on the specific aryl halide coupling partner. Data compiled for illustrative purposes.

Table 2: Base and Solvent Optimization for a Model Suzuki Coupling
BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄1,4-Dioxane60
Na₂CO₃1,4-Dioxane45
Cs₂CO₃1,4-Dioxane50

Data adapted from a study on a related dichloropyrimidine system, illustrating the significant impact of base and solvent choice.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0-4.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification add_solids 1. Add Solids to Flask (Boronic Acid HCl, Aryl Halide, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) add_solids->purge add_solvent_catalyst 3. Add Degassed Solvent & Catalyst purge->add_solvent_catalyst heat 4. Heat Reaction (80-110 °C) add_solvent_catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify 7. Purify Crude Product (Column Chromatography) workup->purify

Caption: A streamlined workflow for performing the Suzuki coupling experiment.

References

Technical Support Center: Optimizing Suzuki Coupling of Aminopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the Suzuki-Miyaura cross-coupling of aminopyridine boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with aminopyridine boronic acids often challenging?

A1: Low yields or reaction failures are common and can be attributed to several factors stemming from the substrate's inherent properties. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[1][2][3] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][3]

  • Decreased Reactivity: The electron-donating nature of the amino group can reduce the reactivity of the C-X bond (where X is a halide) towards the crucial oxidative addition step.[1][2]

  • Substrate Instability: Aminopyridine boronic acids can be susceptible to decomposition pathways, such as protodeboronation.[1][4]

Q2: Can I perform a Suzuki coupling on an aminopyridine without protecting the amino group?

A2: Yes, it is possible to perform these couplings on unprotected aminopyridines.[1] Success is highly dependent on selecting the right catalyst system.[1] Modern bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), have shown remarkable success in coupling challenging substrates like amino-heteroaryl halides.[1][5] These ligands can promote the desired reaction while minimizing catalyst inhibition.[2][5]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1][2] It is often promoted by aqueous conditions, high temperatures, and extended reaction times.[2] To minimize this, consider using more stable boronic esters (e.g., pinacol esters), running the reaction under anhydrous conditions, or using milder bases.[1][2]

  • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often facilitated by the presence of oxygen.[1][2] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1] Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[1][2]

  • Dehalogenation: The starting aminopyridine halide can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[1][2] This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents.[1]

Troubleshooting Guide for Low or No Yield

A systematic approach is crucial when troubleshooting a failed or low-yielding Suzuki coupling reaction with aminopyridine boronic acids.

Issue 1: Low to no product formation.

  • Possible Cause: Catalyst inhibition or deactivation.

    • Solution: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to be effective for heteroaryl couplings as they can prevent the aminopyridine from coordinating with the palladium center.[1][2] Consider using modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]

  • Possible Cause: Suboptimal base or solvent.

    • Solution: The choice of base is critical and often interdependent with the solvent.[3] Screen a variety of bases; weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] Ensure the solvent system (e.g., 1,4-dioxane/water, DMF, toluene) provides adequate solubility for all reaction components.[3][6]

  • Possible Cause: Inadequate reaction temperature.

    • Solution: Some aminopyridine halides, particularly chlorides, are less reactive and require higher temperatures (typically 80–110 °C) for the oxidative addition step to proceed at a reasonable rate.[4]

  • Possible Cause: Poor quality of reagents.

    • Solution: Verify the purity of your aminopyridine halide and boronic acid. Boronic acids can degrade over time; consider using a fresh batch or a more stable pinacol ester derivative.[2] Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[1]

Data Presentation

Table 1: Recommended Catalyst and Ligand Systems for Aminopyridine Coupling

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-2% Pd, 2-4% LigandA general, high-yielding system for challenging substrates, including aryl chlorides.[4]
Pd₂(dba)₃XPhos1-2% Pd, 2-4% LigandEffective for electron-rich and sterically hindered substrates.
PdCl₂(dppf)(None)2-5%A common, robust pre-catalyst, though it may require higher temperatures.[4]
Pd(PPh₃)₄(None)5%A direct Pd(0) source that can sometimes reduce homocoupling.[1][2]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTypical Ratio
K₂CO₃2.0 - 3.01,4-Dioxane / Water4:1 to 10:1
K₃PO₄2.0 - 3.01,4-DioxaneAnhydrous or with minimal water
Cs₂CO₃2.0 - 3.0DMF or TolueneN/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aminopyridine halide (1.0 mmol), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2][4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • Purification: The crude product is purified by flash column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine the aminopyridine halide (1.0 mmol), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[2]

  • Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane, 5 mL).[2]

  • Sealing: Seal the vial with a cap.[2]

  • Reaction: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow steps 7 and 8 from the conventional heating protocol.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H

Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[4]

G Start Low or No Yield CheckReagents Check Reagent Quality (Purity, Stability, Degassing) Start->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->ReviewConditions Reagents OK OptimizeCatalyst Optimize Catalyst System (Screen Ligands, Pre-catalysts) ReviewConditions->OptimizeCatalyst Conditions OK ScreenBaseSolvent Screen Base & Solvent OptimizeCatalyst->ScreenBaseSolvent Still Low Yield Success Reaction Successful ScreenBaseSolvent->Success Optimization Complete

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions with aminopyridines.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) Inhibition Catalyst Inhibition (Aminopyridine Coordination) Pd0->Inhibition ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂) ArPdX->Inhibition Product Ar-Ar' ArPdArB->Product Reductive Elimination

References

Technical Support Center: (5-Aminopyridin-3-yl)boronic acid hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of homocoupling when using (5-Aminopyridin-3-yl)boronic acid hydrochloride in cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling, the undesired self-coupling of the boronic acid to form a symmetrical biaryl byproduct, is a common challenge in Suzuki-Miyaura reactions. This guide provides a systematic approach to diagnose and mitigate this side reaction.

Problem: Significant formation of the homocoupled byproduct (5,5'-diamino-3,3'-bipyridine) is observed.

Initial Assessment:

  • Reaction Atmosphere: Was the reaction performed under strictly inert conditions? Oxygen is a primary promoter of homocoupling.[1]

  • Reagent Purity: Are the boronic acid, aryl halide, and other reagents pure? Impurities can affect catalyst activity and promote side reactions.

  • Catalyst Choice: Is the palladium source and ligand appropriate for a potentially challenging substrate like an aminopyridine boronic acid?

Troubleshooting Workflow

troubleshooting_workflow start High Homocoupling Observed inert_check Verify Inert Atmosphere (N2 or Ar purging, degassed solvents) start->inert_check reagent_check Assess Reagent Quality (Purity of boronic acid and aryl halide) inert_check->reagent_check If atmosphere is inert solution_inert Implement Rigorous Degassing (Freeze-pump-thaw or sparging) inert_check->solution_inert Issue Found catalyst_check Evaluate Catalyst System (Pd source and ligand) reagent_check->catalyst_check If reagents are pure solution_reagent Use High-Purity Reagents (Recrystallize or purify if necessary) reagent_check->solution_reagent Issue Found base_solvent_check Optimize Base and Solvent catalyst_check->base_solvent_check If catalyst is appropriate solution_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_check->solution_catalyst Issue Found procedure_check Modify Reaction Procedure base_solvent_check->procedure_check If conditions are standard solution_base_solvent Screen Weaker Bases (e.g., K2CO3, KF) and Aprotic Solvents (e.g., Dioxane, Toluene) base_solvent_check->solution_base_solvent Issue Found solution_procedure Slow Addition of Boronic Acid Use slight excess of aryl halide procedure_check->solution_procedure Issue Found

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling with this compound?

A1: The two main pathways for homocoupling are:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Rigorous exclusion of oxygen is therefore critical.[1]

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.

Q2: How does the amine group on the pyridine ring affect the reaction?

A2: The primary amine group in (5-Aminopyridin-3-yl)boronic acid can act as a ligand and coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle. However, with the appropriate choice of catalyst system, particularly bulky ligands, the desired cross-coupling can be achieved in high yields without needing to protect the amine group.

Q3: What is the role of the hydrochloride salt, and how does it influence the choice of base?

A3: The hydrochloride salt means the aminopyridine is protonated. An additional equivalent of base is required to neutralize the HCl salt before the catalytic cycle can proceed efficiently. The choice of base is crucial; stronger bases can promote side reactions, including protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.

Q4: Are there any procedural techniques to suppress homocoupling?

A4: Yes, several procedural modifications can be effective:

  • Slow Addition: Adding the (5-Aminopyridin-3-yl)boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Excess Aryl Halide: Using a slight excess (1.1-1.2 equivalents) of the aryl halide can favor the oxidative addition pathway with the aryl halide over the homocoupling of the boronic acid.

  • Pre-heating: Some protocols suggest pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid. This can help to ensure the catalytic cycle is initiated with the cross-coupling partners.[1]

Q5: Which catalyst systems are recommended for coupling with this compound?

A5: Catalyst systems employing bulky, electron-rich phosphine ligands are often successful in promoting the desired cross-coupling over homocoupling and mitigating potential inhibition by the amine group. Examples include those based on ligands like SPhos and XPhos, often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts such as XPhos Pd G3 may also be effective.

Data Presentation: Influence of Reaction Conditions

While specific data on the homocoupling of this compound is limited in publicly available literature, the following table summarizes the yields of desired cross-coupled products from a closely related analogue, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. High yields of the desired product are indicative of minimal homocoupling.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of Cross-Coupled Product
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O (4:1)901282
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O (4:1)901278
43-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O (4:1)901280
52-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O (4:1)901275

Data adapted from studies on a structurally similar aminopyridine halide.[2] This table illustrates that with a standard catalyst and base system, good to excellent yields of the desired cross-coupled products can be achieved, suggesting that homocoupling can be effectively minimized under these conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium catalyst.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Boronic Acid Addition: In a separate vial, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Competing Reaction Pathways

reaction_pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal PdII_O2 Pd(II) Transmetal1 Transmetalation PdII_O2->Transmetal1 PdII_Ar1 Ar'-Pd(II)-B(OH)₂ Transmetal1->PdII_Ar1 Transmetal2 Transmetalation PdII_Ar1->Transmetal2 PdII_Ar2 Ar'-Pd(II)-Ar' Transmetal2->PdII_Ar2 RedElim_Homo Reductive Elimination PdII_Ar2->RedElim_Homo Homocoupling_Product Ar'-Ar' (Homocoupling Product) RedElim_Homo->Homocoupling_Product Pd0_O2 Pd(0)L_n RedElim_Homo->Pd0_O2 Oxygen O₂ Oxygen->PdII_O2 BoronicAcid2 2 x Ar'-B(OH)₂ BoronicAcid2->Transmetal1 Pd0_O2->PdII_O2 Oxidation

References

Technical Support Center: Suzuki Coupling of Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for electron-rich heterocycles. Our goal is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with electron-rich heterocycles often challenging?

A1: Electron-rich heterocycles can present several challenges in Suzuki coupling reactions. The lone pairs of electrons on the heteroatoms (e.g., nitrogen, sulfur, oxygen) can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, these heterocycles can be more susceptible to side reactions such as protodeboronation, especially when using boronic acids.[1][2]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is common with electron-rich heterocyclic boronic acids. To minimize this, consider using milder bases like K₃PO₄ or Cs₂CO₃, employing more stable boronic esters (e.g., pinacol or MIDA esters), and running the reaction under anhydrous conditions.[1][2][3]

  • Homocoupling: The self-coupling of either the boronic acid or the heterocyclic halide. This can be reduced by ensuring a thoroughly degassed, oxygen-free reaction environment and using a stable Pd(0) source or an efficient precatalyst system.[2][3][4]

  • Dehalogenation: The removal of the halogen from the heterocyclic starting material. This can occur under certain conditions with highly reactive organoboron compounds.[4]

Q3: How do I choose the optimal catalyst system for my electron-rich heterocycle?

A3: The choice of catalyst is critical. For challenging substrates like electron-rich heterocycles, modern catalyst systems are often required.[5]

  • Ligands: Bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][3][5] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and can sterically shield the metal center from inhibitory coordination by the heterocycle.[3]

  • Palladium Source: Precatalysts, which are well-defined, air-stable palladium complexes, are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][5][6] Precatalysts can ensure a more efficient generation of the active catalyst.[6]

Q4: What is the role of the base, and which one should I select?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] The choice of base can significantly impact the reaction yield.[3]

  • Common Choices: Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[3] For electron-rich heterocycles, stronger, non-nucleophilic bases like K₃PO₄ are often effective.[3][6]

  • Milder Options: In cases of significant protodeboronation, milder bases such as potassium fluoride (KF) may be beneficial.[1]

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are observing low to no yield of your desired coupled product, follow this troubleshooting workflow.

low_yield_troubleshooting start Low/No Yield check_catalyst 1. Verify Catalyst Activity - Is the precatalyst fresh? - Is the ligand air-stable? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Inert atmosphere maintained? - Solvents properly degassed? check_catalyst->check_conditions If catalyst is active optimize_catalyst 3. Optimize Catalyst System - Screen bulky ligands (XPhos, SPhos). - Try a different Pd precatalyst. check_conditions->optimize_catalyst If conditions are correct optimize_base 4. Screen Bases - Switch to a stronger base (K3PO4, Cs2CO3). - If protodeboronation, try a milder base (KF). optimize_catalyst->optimize_base optimize_temp 5. Adjust Temperature - Incrementally increase temperature. - Monitor for decomposition. optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Significant Protodeboronation

The presence of a significant amount of the deboronated starting material indicates that protodeboronation is a major side reaction.

protodeboronation_troubleshooting start High Protodeboronation change_boron 1. Use Boronic Ester - Switch from boronic acid to a pinacol or MIDA ester. start->change_boron change_base 2. Modify Base - Use a milder, non-aqueous base (e.g., KF). - Use K3PO4 instead of stronger aqueous bases. change_boron->change_base anhydrous_conditions 3. Use Anhydrous Conditions - Ensure solvents are dry. - Minimize water content. change_base->anhydrous_conditions lower_temp 4. Lower Reaction Temperature - Run at the lowest effective temperature. anhydrous_conditions->lower_temp success Minimized Protodeboronation lower_temp->success

Caption: Strategies to mitigate protodeboronation.

Data Presentation: Catalyst & Base Performance

The following tables summarize the performance of various catalyst systems and bases in the Suzuki coupling of electron-rich heterocycles.

Table 1: Comparison of Palladium Catalysts and Ligands

Heteroaryl HalideBoronic Acid/EsterCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane/H₂O100 / 1556[6]
3-Chloroindazole5-Indole boronic acidSPhos Precatalyst (P2)K₃PO₄ / Dioxane/H₂O100 / 1580[6]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O100 / 16~80[7]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/Dialkylbiphenylphosphine--99[8]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd/Dialkylbiphenylphosphine--82[8]

Table 2: Effect of Different Bases on Yield

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)Reference
BromobenzenePhenylboronic acidPd/NiFe₂O₄NaOHDMF/H₂OLow[9]
BromobenzenePhenylboronic acidPd/NiFe₂O₄Na₂CO₃DMF/H₂OHigh[9]
BromobenzenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂OModerate[9]
BromobenzenePhenylboronic acidPd/NiFe₂O₄Cs₂CO₃DMF/H₂OModerate[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Heterocycle

This is a generalized procedure and should be optimized for specific substrates.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Add Heterocyclic Halide (1.0 equiv), Boronic Acid/Ester (1.5-2.0 equiv), and Base (2.0-3.0 equiv) to a reaction vessel. seal_purge 2. Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. reagents->seal_purge add_catalyst 3. Under inert atmosphere, add the Palladium Precatalyst (1-5 mol%) and any additional Ligand. seal_purge->add_catalyst add_solvent 4. Add degassed solvent(s) (e.g., Dioxane/H₂O, Toluene/H₂O) via syringe. add_catalyst->add_solvent heat_stir 5. Place in a preheated oil bath (60-110 °C) and stir vigorously. add_solvent->heat_stir monitor 6. Monitor reaction progress by TLC, GC-MS, or LC-MS. heat_stir->monitor quench_extract 7. After completion, cool to room temp, dilute with an organic solvent, and wash with water and brine. monitor->quench_extract dry_concentrate 8. Dry the organic layer, filter, and concentrate under reduced pressure. quench_extract->dry_concentrate purify 9. Purify the crude product by flash column chromatography. dry_concentrate->purify

Caption: A standard experimental workflow for Suzuki coupling.

Detailed Steps:

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the heterocyclic halide (1.0 equivalent), the boronic acid or ester (1.5-2.0 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three to five times to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

References

Technical Support Center: Purification of Products from (5-Aminopyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products from reactions involving (5-Aminopyridin-3-yl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 3-amino-5-arylpyridine derivatives and related compounds.

Issue 1: Low Purity of the Final Product After Initial Work-up

Possible CauseSuggested Solution
Residual Palladium Catalyst: The basic nitrogen atoms in the aminopyridine product can chelate with palladium, making it difficult to remove by simple filtration.[1]Scavenging: Treat the crude product solution with a palladium scavenger. Thiol-based or triamine-based scavengers are often effective. The mixture can be stirred at a slightly elevated temperature (e.g., 50 °C) for several hours to improve efficiency.[1] Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon (5-10 wt%) can adsorb the palladium, which is then removed by filtration through Celite.[1]
Boronic Acid-Related Impurities: Homocoupled boronic acid, unreacted starting material, or protodeboronated byproducts may be present.Acid-Base Extraction: Utilize the basicity of the aminopyridine product to separate it from non-basic impurities. An acid wash will protonate the aminopyridine, moving it to the aqueous layer, while non-basic impurities remain in the organic layer.[1]
Co-eluting Impurities in Chromatography: Impurities with similar polarity to the desired product can be difficult to separate by standard column chromatography.Modify Mobile Phase: For basic compounds like aminopyridines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent can improve peak shape and separation on silica gel.[2][3] Change Stationary Phase: If silica gel proves ineffective, consider using alumina or a different type of stationary phase.

Issue 2: Product "Oiling Out" or Forming an Amorphous Solid During Recrystallization

Possible CauseSuggested Solution
Inappropriate Solvent System: The chosen solvent may have too high or too low of a solvating power.Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Good solvent systems for recrystallization often include ethanol, ethanol/water, acetone/water, or hexane/ethyl acetate.[4] For aminopyridines, consider solvents like benzene/ligroin. Salt Formation: If the product is an amine, consider forming a salt (e.g., hydrochloride) which may have better crystallization properties.[3]
Supersaturation is Too High: Rapid cooling or high concentration can lead to precipitation instead of crystallization.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[1][5] Seeding: Introduce a small seed crystal of the pure product to initiate crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a Suzuki-Miyaura reaction with (5-Aminopyridin-3-yl)boronic acid?

A1: Common impurities include:

  • Homocoupled boronic acid: This is a biphenyl-like impurity formed from the coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen.[6][7][8]

  • Protodeboronation product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-aminopyridine. This is more common with heteroaryl boronic acids.

  • Unreacted starting materials: Residual (5-Aminopyridin-3-yl)boronic acid and the coupling partner (e.g., an aryl halide).

  • Palladium catalyst residues: These can be challenging to remove due to chelation with the aminopyridine product.[1]

Q2: How can I effectively remove unreacted (5-Aminopyridin-3-yl)boronic acid and its homocoupled byproduct?

A2: An acid-base extraction is a highly effective method. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine product will be protonated and move into the aqueous layer. The boronic acid impurities, being less basic, will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the product extracted back into an organic solvent.[1][9][10]

Q3: What are some good starting points for column chromatography solvent systems for purifying 3-amino-5-arylpyridines?

A3: For polar, basic compounds like 3-amino-5-arylpyridines on silica gel, a gradient of ethyl acetate in hexanes is a good starting point.[11] To improve peak shape and reduce tailing, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2][3] Other solvent systems to consider are dichloromethane/methanol with a basic modifier.[2]

Q4: I am having trouble finding a good recrystallization solvent for my 3-amino-5-arylpyridine product. What should I try?

A4: Start by screening common solvent systems. For aminopyridine derivatives, mixtures like ethanol/water, acetone/water, or heptane/ethyl acetate can be effective.[4] A general approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, allow it to cool slowly.

Data Presentation

The following tables provide illustrative data for common purification strategies. Note that yields and purities are dependent on the specific reaction and substrates used.

Table 1: Comparison of Purification Methods for a Generic 3-Amino-5-arylpyridine Product

Purification MethodTypical RecoveryTypical PurityAdvantagesDisadvantages
Flash Column Chromatography 70-90%>95%Widely applicable, good for separating complex mixtures.Can be time-consuming and require large solvent volumes.
Recrystallization 50-80%>98%Can provide very high purity, scalable.Finding a suitable solvent can be challenging; may not be effective for all impurity profiles.
Acid-Base Extraction 80-95%90-95%Good for removing non-basic impurities, quick and simple.May not remove impurities with similar basicity.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The aminopyridine product will move to the aqueous layer. Repeat the acid wash 2-3 times.[1]

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3) until the pH is > 9.

  • Back-Extraction: Extract the product from the basified aqueous layer with an organic solvent (e.g., ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[11]

Protocol 2: Flash Column Chromatography on Silica Gel

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane. Alternatively, dry-load the sample onto a small amount of silica gel.[3]

  • Column Packing: Pack a column with silica gel in the desired initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate + 0.5% Triethylamine).[11]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1][5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture ((5-Aminopyridin-3-yl)boronic acid reaction) workup Initial Work-up (e.g., Aqueous Wash) start->workup analysis1 Purity Analysis (TLC, LC-MS) workup->analysis1 decision1 Is Purity >95%? analysis1->decision1 end Pure Product decision1->end Yes acid_base Acid-Base Extraction decision1->acid_base No chromatography Column Chromatography (Silica or Alumina) recrystallization Recrystallization chromatography->recrystallization For Solids analysis2 Purity Analysis recrystallization->analysis2 acid_base->chromatography Further Purification Needed analysis2->end Troubleshooting_Purification cluster_impurities Identify Main Impurity cluster_solutions Select Purification Strategy start Low Purity After Initial Purification impurity_pd Palladium Residues start->impurity_pd impurity_boronic Boronic Acid Byproducts start->impurity_boronic impurity_other Other Organic Impurities start->impurity_other solution_pd Use Scavenger Resin or Activated Carbon impurity_pd->solution_pd solution_acid_base Perform Acid-Base Extraction impurity_boronic->solution_acid_base solution_chrom Optimize Column Chromatography impurity_other->solution_chrom solution_recryst Attempt Recrystallization impurity_other->solution_recryst end_node Achieve Desired Purity solution_pd->end_node solution_acid_base->end_node solution_chrom->end_node solution_recryst->end_node

References

Technical Support Center: Aminopyridine Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aminopyridine boronic acids in palladium-catalyzed cross-coupling reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using aminopyridine boronic acids in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] Homocoupling is the dimerization of the aminopyridine boronic acid to form a symmetrical biaryl species.

Q2: Why are 2-aminopyridine boronic acids particularly challenging substrates?

A2: The proximity of the amino group and the boronic acid to the pyridine nitrogen in 2-aminopyridine boronic acids can lead to catalyst inhibition or deactivation through chelation with the palladium center.[3] This is often referred to as the "2-pyridyl problem".[3] These substrates are also highly susceptible to protodeboronation.[1][3]

Q3: What is protodeboronation and what causes it?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of a simple aminopyridine byproduct and reducing the yield of the desired cross-coupled product.[1] This reaction is often promoted by aqueous basic conditions, high temperatures, and can be catalyzed by the palladium catalyst itself.[1][4] For heteroaromatic boronic acids like aminopyridine boronic acids, the reaction mechanism can be complex and pH-dependent.[1]

Q4: How can I minimize protodeboronation?

A4: Several strategies can be employed to minimize protodeboronation:

  • Use of Boronic Acid Derivatives: More stable boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, can be used.[1][3] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1]

  • Anhydrous Conditions: Using anhydrous solvents and reagents can suppress protodeboronation pathways that involve water.[2]

  • Choice of Base: The choice of base is critical. Weaker bases are sometimes preferred to minimize decomposition of the boronic acid.

  • Optimized Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can also be beneficial.

Q5: What is homocoupling and what are its main causes?

A5: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before the catalytic cycle is fully established.

Q6: How can I prevent homocoupling?

A6: To minimize homocoupling:

  • Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species can be advantageous.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to suppress homocoupling.

II. Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Steps
Protodeboronation of the aminopyridine boronic acid 1. Confirm the presence of the protodeboronated aminopyridine byproduct by LC-MS or GC-MS. 2. Switch to a more stable boronic acid derivative, such as a MIDA boronate or a pinacol ester. 3. Use rigorously dried and degassed solvents. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that minimizes boronic acid decomposition while still promoting the desired reaction. 5. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Catalyst Deactivation 1. Ensure the palladium catalyst and ligand are fresh and have been stored correctly. 2. For 2-aminopyridine boronic acids, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can favor the desired catalytic cycle over catalyst inhibition.[5] 3. Use a precatalyst that is known to be effective for challenging substrates.[5][6]
Homocoupling of the aminopyridine boronic acid 1. Analyze the crude reaction mixture for the presence of the symmetrical biaryl byproduct. 2. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. 3. Consider using a Pd(0) catalyst source directly.
Poor Reactivity of the Coupling Partner 1. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. 2. Increase the catalyst loading or screen different, more active ligands.
Problem 2: Significant Formation of Byproducts
Observed Byproduct Primary Cause Mitigation Strategy
Protodeboronated Aminopyridine Instability of the boronic acid- Use a MIDA boronate or pinacol ester derivative.- Optimize the base and solvent system (consider anhydrous conditions).- Lower the reaction temperature.
Homocoupled Aminopyridine Dimer Presence of oxygen or Pd(II)- Rigorously degas all reagents and solvents.- Use a Pd(0) catalyst or a precatalyst that quickly generates Pd(0).

III. Data Presentation

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Aminopyridine Derivatives with Phenylboronic Acid

EntryAminopyridine SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-3-aminopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (aq)Toluene/EtOH/H₂OReflux886[2]
23-Amino-5-bromopyridinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O10012>95 (analogous substrate)[7]

Note: This table provides illustrative data. Optimal conditions will vary depending on the specific substrates.

Table 2: Comparison of Boronic Acids and Their Derivatives in Suzuki-Miyaura Coupling

Parameter Boronic Acids Boronate Esters (e.g., Pinacol, MIDA)
Reactivity Generally more reactive, leading to faster reaction times.[8]Less reactive, but this can be advantageous for controlled reactions.[8]
Stability Prone to decomposition, especially heteroaryl boronic acids.[8]Significantly more stable, with a longer shelf-life.[8]
Handling Can be difficult to handle and purify due to instability.Often crystalline solids that are easy to handle and purify.[8]
Typical Use Case For stable and reactive coupling partners.For unstable boronic acids (e.g., 2-aminopyridine derivatives) and in complex, multi-step syntheses.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminopyridine Boronic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aminopyridine boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, aminopyridine boronic acid, base, and palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a MIDA Boronate Ester

A. Preparation of the MIDA Boronate:

  • In a round-bottom flask, dissolve the aminopyridine boronic acid (1.0 equivalent) and N-methyliminodiacetic acid (1.1 equivalents) in DMF.

  • Heat the mixture at 80-100 °C for 1-2 hours.

  • Cool the reaction mixture and precipitate the MIDA boronate by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the solid by filtration and wash with the non-polar solvent.

  • Dry the MIDA boronate under vacuum.

B. Suzuki-Miyaura Coupling using the MIDA Boronate:

  • Follow the general procedure in Protocol 1, substituting the aminopyridine boronic acid with the corresponding MIDA boronate (1.2 equivalents).

  • A common base for the slow release of the boronic acid from the MIDA ester is K₃PO₄.

V. Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting_Aminopyridine_Suzuki cluster_start Start cluster_analysis Analysis cluster_side_reactions Identify Side Products cluster_solutions Solutions start Low Yield or No Reaction analysis Analyze Crude Mixture (LC-MS, GC-MS) start->analysis protodeboronation Protodeboronation Product Detected analysis->protodeboronation homocoupling Homocoupling Product Detected analysis->homocoupling no_side_products No Major Side Products analysis->no_side_products solution_proto Use MIDA Boronate Optimize Base/Solvent Lower Temperature protodeboronation->solution_proto solution_homo Degas Solvents Rigorously Use Pd(0) Catalyst homocoupling->solution_homo solution_no_side Check Catalyst Activity Screen Ligands Check Substrate Purity no_side_products->solution_no_side

Figure 2. Troubleshooting workflow for aminopyridine Suzuki-Miyaura reactions.

References

Technical Support Center: (5-Aminopyridin-3-yl)boronic acid hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Aminopyridin-3-yl)boronic acid hydrochloride in their experiments, with a focus on the impact of different bases on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a Suzuki-Miyaura coupling reaction?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid for the transmetalation step.[1] There are two widely accepted mechanisms for this activation[1]:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic species is more reactive towards the palladium(II) complex in the transmetalation step.[1][2][3]

  • Hydroxide Pathway: The base can react with the palladium(II)-halide complex to generate a palladium(II)-hydroxide species. This complex then undergoes transmetalation with the neutral boronic acid.[1]

The operative pathway often depends on the specific base, solvent, and reactants used in the reaction.

Q2: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What should I check first?

A2: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction parameters is essential. Here are the initial troubleshooting steps:

  • Inert Atmosphere: Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[4]

  • Solvent Degassing: The solvent must be thoroughly degassed before use to remove dissolved oxygen.[4]

  • Reagent Purity: Check the purity of your this compound and the coupling partner (aryl/heteroaryl halide). Boronic acids can degrade over time.[4]

  • Base and Solvent Choice: The selection of the base and solvent system is crucial and they are often interdependent.[4] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is necessary.[4]

Q3: I am observing significant protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this side reaction?

A3: Protodeboronation is a common side reaction, particularly with electron-rich or heterocyclic boronic acids.[4] The presence of the amino group on the pyridine ring can make (5-Aminopyridin-3-yl)boronic acid susceptible to this issue. Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or K₃PO₄ to milder bases such as K₂CO₃ or KF.[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[4]

Troubleshooting Guide: Effect of Different Bases

The choice of base can significantly impact the yield, reaction rate, and side product formation in Suzuki-Miyaura couplings involving this compound.

Issue Potential Cause Related to Base Troubleshooting Suggestions
Low or No Product Formation The base may be too weak to facilitate the formation of the reactive boronate species or activate the palladium complex.Switch to a stronger base. For example, if you are using a mild base like NaHCO₃, consider trying K₂CO₃, K₃PO₄, or Cs₂CO₃.
The base may be poorly soluble in the reaction solvent, leading to inefficient reaction.Ensure the base is finely powdered. For biphasic systems, ensure vigorous stirring. Consider a solvent system where the base has better solubility.
Significant Protodeboronation The base is too strong, leading to the cleavage of the C-B bond before cross-coupling can occur. This is often exacerbated by the presence of water.Use a milder base such as K₂CO₃ or KF.[4] If possible, switch to anhydrous reaction conditions.[4]
Formation of Side Products (e.g., from reaction with the amino group) The base may be promoting unwanted side reactions involving the amino group of the boronic acid.A weaker, non-nucleophilic base might be beneficial. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) could be explored, although they are generally less common for standard Suzuki couplings.
Inconsistent or Irreproducible Results The base may not be completely dry, or its quality may vary between batches.Ensure the base is thoroughly dried before use, especially for anhydrous reactions. Use a high-purity grade of the base.
Comparative Data on Base Performance

The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of an aminopyridine halide with a generic arylboronic acid, illustrating the effect of different bases. The trends are generally applicable to reactions with this compound.

Base Typical Solvent System Relative Strength Typical Yield Range (%) Notes
K₃PO₄ Dioxane/H₂O, Toluene/H₂OStrong85-98%Often a good first choice for challenging couplings. Its strength can sometimes lead to side reactions like protodeboronation.[4]
K₂CO₃ Dioxane/H₂O, Acetonitrile/H₂OModerate70-90%A versatile and commonly used base. Generally provides a good balance between reactivity and minimizing side reactions.[5]
Na₂CO₃ Ethanol/H₂O, Toluene/H₂OModerate75-95%Another effective and widely used base.[5]
Cs₂CO₃ Dioxane, TolueneStrong90-99%Often gives excellent yields, particularly for difficult couplings, but is more expensive.
KF Toluene, DioxaneMild60-85%The fluoride ion is thought to play a unique role in activating the boronic acid.[1] Can be a good choice to minimize protodeboronation.[4]
NaOH/KOH Dioxane/H₂O, Ethanol/H₂OVery Strong65-85%Their high basicity can sometimes be detrimental, leading to side reactions.[1]
TEA DMF, AcetonitrileMild (Organic)40-70%Less common for standard Suzuki couplings but can be useful in specific cases to avoid issues with strong inorganic bases.[5]

Yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Caption: Troubleshooting logic for base selection in Suzuki-Miyaura couplings.

References

Technical Support Center: Overcoming Poor Solubility of Boronic Acids in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of boronic acids in coupling reactions, particularly the Suzuki-Miyaura coupling.

Troubleshooting Guide: Poor Boronic Acid Solubility

Issue: My boronic acid is not dissolving in the reaction solvent, leading to low or no product yield.

Poor solubility of a boronic acid is a common hurdle in cross-coupling reactions, leading to slow reaction rates and diminished yields.[1][2] This guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Initial Assessment and Quick Fixes
  • Visual Inspection: Is the boronic acid fully dissolved at the reaction temperature? A heterogeneous mixture will likely result in a poor reaction outcome.

  • Gentle Heating: The solubility of many boronic acids increases with temperature.[1] Try gently heating the reaction mixture to see if the boronic acid dissolves. Ensure the temperature is compatible with the stability of your substrates and catalyst.

  • Sonication: Sonication can help break up solid aggregates and facilitate dissolution.[1]

Step 2: Systematic Troubleshooting Workflow

If the initial quick fixes are unsuccessful, follow this workflow to systematically address the solubility issue.

G cluster_0 Troubleshooting Workflow for Poor Boronic Acid Solubility start Start: Poor Boronic Acid Solubility Observed solvent Modify Solvent System start->solvent base Optimize Base solvent->base If solubility is still poor end Success: Improved Yield solvent->end If successful additive Incorporate Additives base->additive If reaction is sluggish base->end If successful derivative Use a Boronic Acid Derivative additive->derivative For persistent issues or unstable boronic acids additive->end If successful derivative->end If successful fail Persistent Issues: Consult further literature derivative->fail

Caption: A logical workflow for troubleshooting poor boronic acid solubility.

Step 3: Detailed Troubleshooting Strategies

1. Modify the Solvent System

The choice of solvent is critical for ensuring all reaction components are in solution.[3]

  • Co-solvents: Employing a mixture of solvents can significantly enhance solubility.[1] For reactions in primarily non-polar solvents like toluene or dioxane, adding a polar aprotic co-solvent such as DMF or DMSO can be effective.[1] In many Suzuki-Miyaura reactions, a mixture of an organic solvent and water is used to dissolve the inorganic base and the boronic acid.[2]

  • Solvent Screening: A parallel solvent screen is an efficient way to identify the optimal solvent system for your specific substrates.[2]

Solvent SystemTypical Ratio (Organic:Water)Notes
Toluene / Water4:1 to 10:1A common biphasic system. Good for many aryl halides.
Dioxane / Water4:1 to 10:1Another widely used system. Dioxane is a good solvent for many organic compounds.[2]
THF / Water4:1 to 10:1THF is more polar than toluene and dioxane.
DMF or DMSO (as co-solvent)5-20% of total volumeThese polar aprotic solvents can help dissolve highly polar or poorly soluble boronic acids.[1]
2-MeTHFN/A (often used with water)A greener alternative to THF with a higher boiling point.

2. Optimize the Base

The base not only drives the catalytic cycle but also influences the solubility of the boronic acid by forming a boronate salt.[1]

BaseStrengthSolubility NotesCommon Solvents
K₂CO₃ (Potassium Carbonate)ModerateSoluble in water. Often used in aqueous/organic biphasic systems.[1]Toluene/Water, Dioxane/Water
Na₂CO₃ (Sodium Carbonate)ModerateSimilar to K₂CO₃ but generally less effective.Toluene/Water, Dioxane/Water
K₃PO₄ (Potassium Phosphate)StrongHighly soluble in water. Often a good choice for challenging couplings and poorly soluble substrates.[2]Dioxane/Water, THF/Water
Cs₂CO₃ (Cesium Carbonate)StrongSoluble in some organic solvents (e.g., DMF). Can be used in anhydrous conditions.[4]Dioxane, THF, DMF
KF (Potassium Fluoride)MildCan be effective for sensitive substrates where stronger bases cause decomposition.[4]Alcohols, THF

3. Incorporate Additives

  • Phase-Transfer Catalysts (PTCs): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate from the aqueous phase to the organic phase, where the catalyst resides. This is particularly useful when the reaction rate is slow despite the boronic acid being soluble in the aqueous phase.[2][5]

4. Use a Boronic Acid Derivative

For boronic acids that are inherently unstable or have extremely poor solubility, using a more stable and often more soluble derivative is a highly effective strategy.[4]

  • Pinacol Boronic Esters (Bpin): These are generally more stable and soluble in organic solvents than the corresponding boronic acids.[4][6] They can be easily prepared and purified.

  • MIDA Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and are amenable to chromatography.[4][7] They can undergo slow release of the boronic acid under the reaction conditions, which is beneficial for unstable boronic acids.[7][8]

  • Trifluoroborate Salts (BF₃K): These salts often exhibit improved stability and are typically crystalline solids. However, they can have poor solubility in organic solvents.[9]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in coupling reactions.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid decomposing upon storage?

A1: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[1] This process is often reversible in the presence of water. To minimize boroxine formation, store your boronic acid in a cool, dry place, tightly sealed from moisture. While boroxines can sometimes be used directly in reactions, their formation complicates accurate weighing and stoichiometry.

Q2: I observe significant protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom). How can I prevent this?

A2: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by harsh basic conditions and high temperatures.[1][4] To mitigate this:

  • Use a milder base like KF.[4]

  • Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[4]

  • Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.

  • For highly sensitive substrates, consider using strictly anhydrous conditions.[4]

Q3: My reaction has stalled, and I see a lot of my starting materials remaining. What should I do?

A3: Stalled reactions can be due to poor solubility or catalyst deactivation.

  • Solubility: First, ensure all components are dissolved at the reaction temperature. If not, refer to the troubleshooting guide above to modify your solvent system.

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ.[10] Make sure your reaction is properly degassed to prevent oxidation of the catalyst. For challenging substrates, consider using more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the catalytic cycle.[4]

Q4: Is water always necessary in a Suzuki-Miyaura reaction?

A4: Not always, but it is very common. Water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and is believed to play a role in the transmetalation step of the catalytic cycle.[2] However, for substrates that are sensitive to water or for reactions using bases soluble in organic solvents (like Cs₂CO₃), anhydrous conditions can be employed.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] It is important to quench a small aliquot of the reaction mixture and work it up before analysis to remove any non-volatile salts or catalysts that may interfere.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid

This protocol provides a general starting point that should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the poorly soluble boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).[2]

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15–30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[2]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%) and the phosphine ligand (e.g., SPhos, 2–4 mol%). Briefly mix with a small amount of the degassed organic solvent.[2]

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvent systems to improve solubility and reaction outcome.[2]

  • Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).

  • Vial Preparation: In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition: Add a different test solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) to each vial.

  • Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring at the desired temperature.

  • Analysis: After a set amount of time, quench the reactions and analyze the conversion in each vial by LC-MS or GC-MS to determine the optimal solvent system.

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 pd0_arylX [Ar-Pd(II)(X)L2] Oxidative Addition Intermediate pd0->pd0_arylX Ar-X pd0_aryl_OH [Ar-Pd(II)(OH)L2] pd0_arylX->pd0_aryl_OH Base (-X) transmetalation Transmetalation pd0_aryl_OH->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim [Ar-Pd(II)(Ar')L2] reductive_elim->pd0 product Ar-Ar' reductive_elim->product boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate + Base base Base (e.g., OH-) boronate->transmetalation

References

Technical Support Center: Catalyst Deactivation with Nitrogen-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation issues encountered when working with nitrogen-containing substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when using nitrogen-containing substrates?

A1: Catalyst deactivation with nitrogen-containing compounds primarily occurs through three main mechanisms:

  • Poisoning: This is the most common deactivation mechanism where nitrogen-containing molecules, acting as Lewis bases, strongly adsorb to the active metal centers of the catalyst. This blocks the active sites, preventing the substrate from binding and reacting, thus inhibiting the catalytic cycle.

  • Fouling: This involves the deposition of solid materials on the catalyst surface, which can block pores and active sites. In the context of nitrogen-containing substrates, this can include the formation of insoluble metal-ligand complexes or polymeric materials derived from the substrate or product.

  • Thermal Degradation (Sintering): At high reaction temperatures, the metal nanoparticles on the catalyst support can agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area of the catalyst, resulting in lower activity.

Q2: Are certain types of nitrogen-containing compounds more problematic than others?

A2: Yes, the structure and basicity of the nitrogen-containing compound significantly influence its potential to deactivate a catalyst.

  • Nitrogen Heterocycles: Pyridine, quinoline, and similar aromatic heterocycles are potent catalyst poisons due to the accessible lone pair of electrons on the nitrogen atom, which can strongly coordinate to the metal center.

  • Amines: The poisoning effect of amines can vary. While they are known to decrease catalytic activity by adsorbing on the metal surface, the strength of this interaction can depend on the amine's structure (primary, secondary, or tertiary) and steric hindrance around the nitrogen atom. In some cases, tertiary amines can also participate in side reactions leading to catalyst deactivation.

  • Nitro Compounds: While the nitro group itself is the target for reduction, the resulting amine products can act as poisons for the catalyst, leading to a decrease in reaction rate as the reaction progresses.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: Signs of catalyst deactivation can include:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.

  • The need for increased catalyst loading to achieve the same level of conversion.

  • A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species.

  • For heterogeneous catalysts, a change in the physical appearance, such as clumping or the formation of a black precipitate (e.g., palladium black), can indicate aggregation and deactivation.

Q4: Can I regenerate a catalyst that has been deactivated by a nitrogen-containing compound?

A4: In some cases, yes. The success of regeneration depends on the mechanism of deactivation.

  • Poisoning: If the poison is reversibly bound, it may be possible to remove it. This can sometimes be achieved by washing the catalyst with a suitable solvent or a dilute acid to protonate and remove the adsorbed nitrogen compound.

  • Fouling/Coking: Deactivation by carbonaceous deposits (coking) can often be reversed by calcination (heating in the presence of air or a controlled oxygen environment) to burn off the deposits.

  • Sintering: Deactivation due to sintering is generally irreversible as it involves a physical change in the catalyst's structure.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction with a Nitrogen-Containing Heterocycle
  • Possible Cause: Catalyst poisoning by the nitrogen atom of the heterocycle.

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can help to stabilize the active catalyst and sterically hinder the coordination of the nitrogen heterocycle.

    • Slow Addition: Instead of adding the nitrogen-containing substrate all at once, add it slowly to the reaction mixture. This maintains a low concentration of the potential poison, which can help to preserve the catalyst's activity for a longer period.

    • Use a Pre-catalyst: Employ a pre-formed palladium pre-catalyst that is more resistant to poisoning.

    • Reaction in Acidic Medium: For some reactions, performing the reaction in an acidic solvent like acetic acid can protonate the nitrogen atom of the heterocycle, preventing its lone pair from coordinating to and poisoning the catalyst.

Issue 2: Decreasing Reaction Rate in a Hydrogenation of a Nitroarene
  • Possible Cause: Product inhibition/poisoning. The amine product formed during the hydrogenation is poisoning the catalyst.

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Higher hydrogen pressure can sometimes increase the rate of the desired hydrogenation reaction relative to the rate of product adsorption and poisoning.

    • Choose a Less Sensitive Catalyst: Different metals exhibit varying sensitivities to nitrogen poisoning. For example, rhodium-based catalysts might be less susceptible than palladium-based catalysts in certain applications.

    • In-situ Product Protection: If applicable to your substrate, consider adding a reagent that will react with the amine product as it is formed (e.g., an acylating agent), thus preventing it from poisoning the catalyst.

Issue 3: Inconsistent Results Between Batches
  • Possible Cause: Variability in reagent purity or reaction setup.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of all reagents, especially the nitrogen-containing substrate and solvents. Trace impurities can act as potent catalyst poisons.

    • Inert Atmosphere: Many catalysts, particularly in their active state (e.g., Pd(0)), are sensitive to air. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Moisture and Air Exclusion: Use dry solvents and glassware, as water and oxygen can contribute to catalyst deactivation.

Data Presentation

Table 1: Effect of Nitrogen-Containing Compounds on Catalyst Activity

CatalystSubstrateNitrogen CompoundConcentration of N-CompoundEffect on ActivityReference
Nano-sized Nickelp-NitrophenolAniline5 mol% to NickelSignificant decrease in catalyst activity
Nano-sized Nickelp-NitrophenolCyclohexylamine5 mol% to NickelSignificant decrease in catalyst activity
Zeolite-containing catalystn-UndecanePyrrole3000 ppm of nitrogenNearly 50% drop in conversion
Zeolite-containing catalystCumeneQuinoline-High poisoning ability

Table 2: Catalyst Regeneration Efficiency

CatalystDeactivating ReactionRegeneration MethodActivity RecoveredReference
Palladium/CarbonHalogenated Pyridine ReactionWashed with deionized water, then methanol, followed by a reducing agent.92%
Palladium/CarbonHalogenated Pyridine ReactionWashed with deionized water and methanol.86%
Pd(OH)₂/CHydrogenation DebenzylationWashed with chloroform and glacial acetic acid with sonication.Activity restored

Experimental Protocols

Protocol 1: Testing for Catalyst Poisoning by a Nitrogen-Containing Substrate

This protocol helps determine if a nitrogen-containing substrate is poisoning the catalyst.

  • Baseline Reaction:

    • Set up the reaction under your standard, optimized conditions using a model substrate that is known to work well and does not contain nitrogen.

    • Monitor the reaction progress (e.g., by TLC, GC, or LC-MS) and determine the initial reaction rate and final conversion.

  • Spiking Experiment:

    • Set up the same baseline reaction.

    • At the beginning of the reaction, add a specific amount (e.g., 1-10 mol%) of the nitrogen-containing substrate you suspect is a poison.

    • Monitor the reaction progress as before.

  • Analysis:

    • Compare the reaction profile of the spiking experiment to the baseline reaction.

    • A significant decrease in the reaction rate or a lower final conversion in the presence of the nitrogen-containing compound strongly suggests catalyst poisoning.

Protocol 2: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by Nitrogen Compounds

This protocol describes a general procedure for washing a poisoned Pd/C catalyst.

  • Catalyst Recovery:

    • After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent that is a good solvent for the reaction mixture components (e.g., ethyl acetate, dichloromethane) to remove residual reactants and products.

  • Water Wash:

    • Suspend the catalyst in deionized water.

    • Stir the suspension vigorously for 15-30 minutes.

    • Filter the catalyst. Repeat this washing step 2-3 times to remove any water-soluble impurities.

  • Methanol Wash:

    • Suspend the catalyst in methanol.

    • Stir the suspension for 15-30 minutes.

    • Filter the catalyst. Repeat this washing step 2-3 times to remove organic residues that may have adhered to the catalyst surface.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test:

    • Test the activity of the regenerated catalyst using a standard reaction to determine the extent of activity recovery.

Mandatory Visualization

CatalystDeactivationPathway cluster_substrate Nitrogen-Containing Substrate cluster_catalyst Catalyst System cluster_outcome Observed Outcome Substrate e.g., Pyridine, Amine, Nitro Compound Poisoning Poisoning Substrate->Poisoning Strong Coordination Fouling Fouling Substrate->Fouling Byproduct Formation Catalyst Active Catalyst (e.g., Pd(0)) Catalyst->Poisoning Sintering Sintering Catalyst->Sintering High Temperature LossOfActivity Loss of Activity/ Selectivity Poisoning->LossOfActivity Fouling->LossOfActivity Sintering->LossOfActivity

Caption: General pathways for catalyst deactivation by nitrogen-containing substrates.

TroubleshootingWorkflow Start Low/No Reaction Conversion CheckPurity Check Reagent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Atmosphere) CheckPurity->CheckConditions Purity OK PurifyReagents Purify Reagents CheckPurity->PurifyReagents Impure SuspectPoisoning Suspect Catalyst Poisoning CheckConditions->SuspectPoisoning Conditions OK OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions Sub-optimal ModifyLigand Modify Ligand (Bulky, Electron-Rich) SuspectPoisoning->ModifyLigand SlowAddition Slow Substrate Addition SuspectPoisoning->SlowAddition RegenerateCatalyst Regenerate Catalyst SuspectPoisoning->RegenerateCatalyst

Caption: Troubleshooting workflow for low conversion in reactions with N-substrates.

Technical Support Center: Water-Soluble Catalysts for Coupling of Heterocyclic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing water-soluble catalysts for cross-coupling reactions of heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when coupling nitrogen-containing heterocycles in aqueous Suzuki reactions?

A1: Low yields in Suzuki couplings with nitrogenous heterocycles are often due to catalyst poisoning. The nitrogen lone pair can coordinate to the palladium center, inhibiting its catalytic activity. To mitigate this, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These can shield the palladium and prevent substrate coordination.

  • Use of Precatalysts: Well-defined palladium precatalysts can ensure the formation of the active catalytic species in the presence of the heterocyclic substrate, minimizing deactivation.[2]

  • Slow Addition: Adding the nitrogen-containing heterocycle slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect.[2]

  • pH Control: The pH of the aqueous medium can influence the protonation state of the heterocycle and the catalyst's activity. Optimization of pH is crucial.[3]

Q2: I'm observing significant protodeboronation of my heteroaryl boronic acid. How can I prevent this?

A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids in aqueous media.[2][4] Strategies to minimize this include:

  • Use of Boronic Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.

  • Milder Base: Strong bases can accelerate protodeboronation.[4] Consider using milder bases like K₂CO₃ or K₃PO₄.

  • Anhydrous Conditions: If feasible, switching to anhydrous conditions can significantly reduce this side reaction as water is a proton source.[2][4]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling.[2]

Q3: My Sonogashira coupling in water is producing a lot of alkyne homocoupling (Glaser coupling) product. What can I do?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly in the presence of a copper(I) co-catalyst and oxygen.[5][6] To minimize this:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[5]

  • Copper-Free Conditions: Several water-soluble catalyst systems have been developed for copper-free Sonogashira reactions, which eliminates the primary promoter of Glaser coupling.[5][7]

  • Slow Alkyne Addition: Slowly adding the alkyne to the reaction mixture can favor the cross-coupling pathway over homocoupling.[5]

Q4: My Buchwald-Hartwig amination of a heterocyclic halide in water is not working. What are the key parameters to check?

A4: Challenges in aqueous Buchwald-Hartwig aminations with heterocyclic substrates often stem from catalyst inhibition and substrate reactivity. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. Bulky, electron-rich phosphine ligands or NHC ligands are generally preferred.[8] Pre-formed palladium precatalysts can also be more effective.

  • Base Selection: The choice of base is crucial and can be solvent-dependent.[8] Common bases include NaOtBu, K₂CO₃, and K₃PO₄. The base strength can influence the reaction rate and side reactions.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than bromides and iodides, often requiring more active catalysts and higher temperatures.[8]

  • Degassing: Ensure the reaction mixture is thoroughly degassed to prevent catalyst oxidation.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low to No Yield Inactive CatalystUse a fresh palladium source or a more robust precatalyst. Ensure phosphine ligands are not oxidized.[4]
Catalyst Poisoning by N-HeterocycleSwitch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[2] Consider slow addition of the heterocycle.[2]
Poor Substrate SolubilityScreen different water-miscible co-solvents (e.g., isopropanol, DMF).[1] Increase reaction temperature.
ProtodeboronationUse a boronic ester instead of a boronic acid.[2] Employ a milder base (e.g., K₂CO₃).[4]
Significant Homocoupling Oxygen ContaminationThoroughly degas the reaction mixture and maintain an inert atmosphere.[2][4]
Pd(II) Mediated HomocouplingEnsure efficient in situ reduction of Pd(II) to Pd(0). Consider adding a mild reducing agent.
Sonogashira Coupling
Problem Possible Cause Suggested Solution
Low to No Yield Inactive CatalystUse a fresh palladium source and copper(I) co-catalyst. Consider a more robust ligand.
Low Reactivity of Heterocyclic HalideAryl chlorides are less reactive; consider using the corresponding bromide or iodide.[5] Higher temperatures and more active catalysts may be needed for chlorides.
Catalyst Deactivation by Purine/PyrimidinePurine and pyrimidine substrates can inhibit the catalyst. Use a higher catalyst loading or a more robust catalyst system.[5]
Significant Alkyne Homocoupling (Glaser Product) Oxygen PresenceRigorously degas all reagents and the reaction vessel.[5]
High Copper(I) ConcentrationReduce the loading of the Cu(I) co-catalyst.
Slow Cross-CouplingAddress the slow cross-coupling using the solutions for "Low to No Yield".
Inherent Alkyne ReactivitySwitch to a copper-free Sonogashira protocol.[5][6][7]
Dehalogenation of Heterocycle Harsh Reaction ConditionsLower the reaction temperature and/or use a milder base.
Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low to No Yield Poorly Active Catalyst SystemScreen different palladium sources and ligands (e.g., DavePhos, XPhos).[9] Use a pre-formed palladium precatalyst.
Incompatible BaseScreen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base can be critical and substrate-dependent.[8]
Low Reactivity of Aryl ChlorideSwitch to the corresponding aryl bromide or iodide if possible.[8] Use a more active catalyst system designed for aryl chlorides.
Catalyst Inhibition by HeterocycleUse a higher catalyst loading or a ligand that can mitigate catalyst poisoning.
Formation of Byproducts HydrodehalogenationThis can be a side reaction. Optimize reaction conditions (temperature, base) to favor the desired amination.
Bithiophene Formation (with thiophene substrates)This is a known byproduct.[9] Adjusting the catalyst and ligand may minimize this.

Experimental Protocols

General Procedure for Aqueous Suzuki-Miyaura Coupling of a Heterocyclic Bromide
  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the heterocyclic bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the water-soluble palladium catalyst (e.g., Na₂PdCl₄ with a water-soluble phosphine ligand like TPPTS, 0.1-2 mol%).

  • Solvent Addition: Add degassed water (and a co-solvent if necessary) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Copper-Free Aqueous Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the heterocyclic halide (1.0 equiv), the palladium catalyst (e.g., a water-soluble Pd-NHC complex, 1-2.5 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent (e.g., a mixture of water and isopropanol), followed by the base (e.g., K₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).[7]

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C).[7] Monitor the reaction progress.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and water.

  • Extraction: Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Suzuki_Troubleshooting start Low/No Yield in Aqueous Suzuki Coupling of Heterocycle check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst check_protodeboronation Is protodeboronation suspected? start->check_protodeboronation check_solubility Are starting materials fully dissolved? start->check_solubility check_homocoupling Is homocoupling a major byproduct? start->check_homocoupling solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->solution_catalyst Yes solution_protodeboronation Use a more stable boronate ester (pinacol, MIDA) and/or a milder base. check_protodeboronation->solution_protodeboronation Yes solution_solubility Screen different co-solvents or increase reaction temperature. check_solubility->solution_solubility No solution_homocoupling Thoroughly degas the reaction mixture and run under an inert atmosphere. check_homocoupling->solution_homocoupling Yes

Caption: Troubleshooting workflow for low yields in aqueous Suzuki coupling.

Sonogashira_Troubleshooting start Significant Alkyne Homocoupling in Aqueous Sonogashira check_oxygen Is the system fully inert/degassed? start->check_oxygen check_copper Is a copper co-catalyst being used? start->check_copper check_reaction_rate Is the cross-coupling reaction slow? start->check_reaction_rate solution_oxygen Thoroughly degas all reagents and solvents using freeze-pump-thaw or sparging. check_oxygen->solution_oxygen No solution_copper Switch to a copper-free protocol. Reduce Cu(I) loading. check_copper->solution_copper Yes solution_reaction_rate Optimize conditions for cross-coupling: - Increase temperature - Use a more active catalyst/ligand check_reaction_rate->solution_reaction_rate Yes

Caption: Decision tree for troubleshooting alkyne homocoupling.

Buchwald_Hartwig_Workflow setup 1. Reaction Setup - Heterocyclic Halide (1.0 equiv) - Amine (1.2 equiv) - Base (e.g., NaOtBu, 2.0 equiv) catalyst 2. Catalyst System - Pd Precatalyst (1-2 mol%) - Ligand (e.g., DavePhos) setup->catalyst solvent 3. Solvent - Degassed H₂O or H₂O/co-solvent mixture catalyst->solvent reaction 4. Reaction - Heat under inert atmosphere - Monitor by LC-MS solvent->reaction workup 5. Workup & Purification - Extraction - Column Chromatography reaction->workup

Caption: Experimental workflow for aqueous Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide: (5-Aminopyridin-3-yl)boronic acid Hydrochloride vs. its Free Base for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice between using a free base or a salt form of a reagent can significantly impact experimental outcomes. This guide provides a detailed comparison of (5-Aminopyridin-3-yl)boronic acid hydrochloride and its corresponding free base, offering insights into their physicochemical properties and reactivity, supported by available data and experimental considerations.

(5-Aminopyridin-3-yl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of both a versatile boronic acid moiety and a nucleophilic amino group on a pyridine scaffold, a common motif in pharmaceuticals. The compound is commercially available in both its free base form and as a hydrochloride salt. Understanding the distinct characteristics of each form is crucial for optimizing reaction conditions and ensuring reproducibility.

Physicochemical Properties: A Head-to-Head Comparison

PropertyThis compound(5-Aminopyridin-3-yl)boronic acid (Free Base)Key Considerations for Researchers
Molecular Formula C₅H₇BN₂O₂ · HClC₅H₇BN₂O₂The hydrochloride salt has a higher molecular weight due to the presence of HCl.
Molecular Weight 174.39 g/mol 137.93 g/mol Important for accurate molar calculations in reaction setups.
CAS Number 1310384-34-91169748-84-8Use the correct CAS number for sourcing and documentation.
Appearance Typically a white to off-white solidTypically a white to off-white solidVisual inspection can be a preliminary check for purity.
Solubility Expected to have higher solubility in polar protic solvents like water and alcohols.Expected to have better solubility in a wider range of organic solvents.The choice of solvent for a reaction will be influenced by the form of the boronic acid used. The hydrochloride salt's solubility in organic solvents may be limited.
Stability Generally more stable, particularly towards oxidation of the amino group. The protonated amino group is less susceptible to degradation.The free amino group can be more prone to oxidation and other side reactions. Storage at low temperatures (e.g., -20°C) under an inert atmosphere is often recommended.[1][2]For long-term storage and reactions sensitive to impurities, the hydrochloride salt may be the preferred choice.
pKa The pKa of the pyridinium ion is significantly lower than that of the free amino group. The pKa of the boronic acid group is also influenced by the protonated pyridine ring.The pKa of the amino group is expected to be similar to that of 3-aminopyridine (pKa ≈ 5.98).[3] The pKa of the boronic acid moiety is generally in the range of 8-10.[4][5]The pKa difference is critical in reactions where the nucleophilicity of the amino group is important or when a specific pH is required.

Performance in Suzuki-Miyaura Coupling: Reactivity and Practical Considerations

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The choice between the hydrochloride salt and the free base of (5-Aminopyridin-3-yl)boronic acid can influence the reaction in several ways.

The Role of the Base: A crucial component of the Suzuki-Miyaura reaction is the base, which is required to activate the boronic acid for transmetalation to the palladium catalyst.[6]

  • Using the Free Base: When using the free base of (5-Aminopyridin-3-yl)boronic acid, a standard amount of an external base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is typically required. The free amino group on the pyridine ring can also act as a base, potentially influencing the reaction environment.

  • Using the Hydrochloride Salt: The hydrochloride salt requires at least one additional equivalent of base to neutralize the HCl and deprotonate the pyridinium ion to the free amine, which can then participate in the reaction as intended. Failure to add sufficient base will result in a lower effective concentration of the active boronic acid and can hinder or prevent the reaction.

Experimental Workflow:

G Generalized Suzuki-Miyaura Coupling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Aryl Halide F Reaction Setup under Inert Atmosphere A->F B (5-Aminopyridin-3-yl)boronic acid (Free Base or HCl Salt) B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Aqueous Workup G->H I Extraction H->I J Purification (e.g., Chromatography) I->J K Coupled Product J->K G Decision Pathway: Free Base vs. HCl Salt Start Reaction Planning Solvent Is the reaction solvent polar protic (e.g., water, alcohol)? Start->Solvent Stability Is long-term storage or high reaction temperature a concern? Solvent->Stability No Use_HCl_Salt Consider using the Hydrochloride Salt Solvent->Use_HCl_Salt Yes Base_Sensitive Does the reaction involve base-sensitive functional groups? Stability->Base_Sensitive No Stability->Use_HCl_Salt Yes Use_Free_Base Consider using the Free Base Base_Sensitive->Use_Free_Base Yes Base_Sensitive->Use_Free_Base No Adjust_Base Add at least one extra equivalent of base Use_HCl_Salt->Adjust_Base

References

A Comparative Guide to Alternatives for (5-Aminopyridin-3-yl)boronic acid hydrochloride in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those incorporating the aminopyridine scaffold, the choice of coupling reagent is critical for reaction efficiency, yield, and functional group compatibility. (5-Aminopyridin-3-yl)boronic acid hydrochloride is a common building block for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. However, its inherent instability and potential for side reactions under certain conditions have prompted the development of more robust alternatives. This guide provides an objective comparison of this compound with its more stable and versatile surrogates: potassium (5-aminopyridin-3-yl)trifluoroborate and N-methyliminodiacetic acid (MIDA) protected (5-aminopyridin-3-yl)boronate.

Executive Summary

This guide highlights the advantages of using potassium organotrifluoroborates and MIDA boronates as alternatives to the parent boronic acid. Organotrifluoroborates offer enhanced stability to air and moisture, simplifying handling and storage. MIDA boronates provide exceptional stability and allow for a slow, controlled release of the boronic acid in situ, which is particularly beneficial for challenging couplings and iterative synthesis. While direct comparative studies for (5-aminopyridin-3-yl)boronic acid and its derivatives are not extensively documented in a single source, this guide collates representative data to illustrate the performance of each class of reagent.

Performance Comparison

The following tables summarize the key characteristics and representative performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions. The data is compiled from various sources and aims to provide a comparative overview.

Table 1: General Properties and Handling

FeatureThis compoundPotassium (5-aminopyridin-3-yl)trifluoroborate(5-Aminopyridin-3-yl) MIDA boronate
Stability Moderate; susceptible to protodeboronation and oxidation. Often requires storage under inert atmosphere.High; crystalline solids stable to air and moisture.[1]Very high; benchtop stable, crystalline solids.[2]
Handling Can be challenging due to instability.Easy to handle and weigh in air.[1]Easy to handle, compatible with chromatography.[2]
Purification Often used without further purification, which can affect reaction stoichiometry.Can be purified by recrystallization.[3]Readily purified by silica gel chromatography.[2]
Solubility Generally soluble in polar protic solvents.Varies; often soluble in polar organic solvents and water.Soluble in a range of organic solvents.

Table 2: Representative Suzuki-Miyaura Coupling Performance

Coupling PartnerReagentCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-BromoanisoleThis compoundPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100~70-85*[3][4]
4-BromoanisolePotassium (pyridin-3-yl)trifluoroboratePd(OAc)₂K₂CO₃MethanolReflux95[3]
4-BromoanisolePyridin-3-yl MIDA boronatePd(dtbpf)Cl₂Et₃NWaterRT89[5]
2-ChloropyridinePotassium (pyridin-3-yl)trifluoroboratePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH / H₂O10078[3]
5-BromopyrimidinePyridin-3-yl MIDA boronatePd(dtbpf)Cl₂Et₃NWaterRT90[5]

*Note: Yields for this compound are estimated based on typical Suzuki-Miyaura couplings of similar aminopyridine boronic acids, as direct comparative data with the alternatives for this specific substrate is limited.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and their use in Suzuki-Miyaura cross-coupling are provided below.

Synthesis of Potassium (5-Aminopyridin-3-yl)trifluoroborate

This procedure is a general method for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[6]

  • Dissolve this compound (1.0 eq) in a minimal amount of methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).

  • Slowly add the KHF₂ solution to the stirring solution of the boronic acid at room temperature.

  • A white precipitate of potassium (5-aminopyridin-3-yl)trifluoroborate will form.

  • Stir the mixture for 1-2 hours at room temperature.

  • Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.

  • Dry the solid under vacuum to yield the potassium trifluoroborate salt.

Synthesis of (5-Aminopyridin-3-yl) MIDA boronate

This protocol describes a general procedure for the protection of a boronic acid as its MIDA ester.[7]

  • To a round-bottom flask, add (5-Aminopyridin-3-yl)boronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.1 eq).

  • Add dimethylformamide (DMF) to dissolve the solids.

  • Heat the mixture to 80-100 °C under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography.

General Procedure for Suzuki-Miyaura Coupling

With this compound:

  • To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

With Potassium (5-aminopyridin-3-yl)trifluoroborate: [3]

  • To a reaction vessel, add potassium (5-aminopyridin-3-yl)trifluoroborate (1.5 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if necessary, e.g., SPhos or RuPhos), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq).

  • Add a suitable solvent (e.g., methanol, t-BuOH/H₂O, or toluene/H₂O).

  • Degas the mixture and heat under an inert atmosphere at 80-110 °C until the reaction is complete.

  • Work-up and purification are similar to the procedure for the boronic acid.

With (5-aminopyridin-3-yl) MIDA boronate: [5]

  • To a reaction vessel, add (5-aminopyridin-3-yl) MIDA boronate (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and a base (e.g., Et₃N, 3.0 eq).

  • Add deionized water as the solvent.

  • Stir the reaction at room temperature until completion.

  • Upon completion, the product can often be isolated by simple filtration of the aqueous mixture.

  • Further purification, if necessary, can be performed by column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cat Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxyAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid (5-Aminopyridin-3-yl)boronic acid ActiveBoronate [Ar'B(OH)₃]⁻ BoronicAcid->ActiveBoronate Base Trifluoroborate Potassium (5-aminopyridin-3-yl)trifluoroborate Trifluoroborate->ActiveBoronate H₂O, Base MIDABoronate (5-Aminopyridin-3-yl) MIDA boronate MIDABoronate->ActiveBoronate H₂O, Base (Slow Release) ActiveBoronate->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle and activation of boron reagents.

Experimental_Workflow start Start reagents Combine Boron Reagent, Aryl Halide, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Monitor Progress) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

Potassium (5-aminopyridin-3-yl)trifluoroborate and (5-aminopyridin-3-yl) MIDA boronate present compelling advantages over the traditional this compound for C-C bond formation. Their enhanced stability simplifies handling, storage, and purification, leading to more reproducible and reliable results. The trifluoroborate salt offers a robust, easy-to-handle alternative, while the MIDA boronate provides a powerful tool for controlled reactions and complex molecule synthesis, including the potential for "green" chemistry approaches in aqueous media. For researchers in drug discovery and development, the adoption of these alternative reagents can lead to more efficient and reliable synthetic routes for accessing novel aminopyridine-containing compounds.

References

A Comparative Analysis of Pyridine-3-boronic Acid and Pyridine-4-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity and Performance.

In the landscape of modern synthetic chemistry, pyridineboronic acids are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The positional isomerism of the boronic acid group on the pyridine ring significantly influences the substrate's physicochemical properties and, consequently, its reactivity in pivotal cross-coupling reactions. This guide provides a detailed comparative analysis of pyridine-3-boronic acid and pyridine-4-boronic acid, focusing on their performance in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig type reactions, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Isomers

The electronic properties of pyridine-3-boronic acid and pyridine-4-boronic acid are fundamentally different due to the position of the electron-withdrawing nitrogen atom relative to the boronic acid group. This difference is reflected in their acidity constants (pKa). The pyridine nitrogen introduces two pKa values: one for the protonation of the pyridine ring (pKa1) and another for the Lewis acidity of the boronic acid (pKa2).

PropertyPyridine-3-boronic AcidPyridine-4-boronic Acid
CAS Number --INVALID-LINK--[1]--INVALID-LINK--[2]
Molecular Formula C₅H₆BNO₂C₅H₆BNO₂
Molecular Weight 122.92 g/mol [3]122.92 g/mol [4]
Appearance White to yellow-orange powder/crystals[5]White to off-white or light yellow powder[6]
Melting Point >300 °C[1][7]>300 °C[6][8]
Boiling Point 308.8 °C (Predicted)[7]330.7 °C (Predicted)[6]
pKa1 (Pyridinium) 4.343.85
pKa2 (Boronic Acid) 8.197.83

The lower pKa1 of pyridine-4-boronic acid indicates that its pyridine nitrogen is less basic than that of the 3-isomer. This is due to the direct resonance-based electron-withdrawing effect of the boronic acid group at the para position, which deactivates the ring towards protonation. Conversely, the boronic acid group in the 3-position exerts a weaker inductive electron-withdrawing effect. This electronic difference is a key determinant of their reactivity in cross-coupling reactions.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of pyridineboronic acids in this palladium-catalyzed coupling is heavily influenced by the efficiency of the transmetalation step, which is often rate-limiting.

General Reactivity Trends:

  • Pyridine-3-boronic acid , being more electron-rich at the carbon bearing the boronic acid, is generally expected to undergo a more facile transmetalation compared to more electron-deficient boronic acids.

  • Pyridine-4-boronic acid , with the boronic acid group para to the nitrogen, experiences a stronger electron-withdrawing effect. This can decrease the nucleophilicity of the organic group being transferred to the palladium center, potentially slowing down the transmetalation step.[9] However, this effect is not always detrimental and can be influenced by the specific catalyst system and reaction conditions.

It is also crucial to consider the stability of the boronic acids. Both pyridine-3- and pyridine-4-boronic acids are reported to be relatively stable towards protodeboronation, a common side reaction, especially when compared to the highly unstable 2-pyridyl isomer.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling offers a powerful method for the formation of C-N and C-O bonds. This copper-catalyzed reaction couples boronic acids with amines or alcohols.

Quantitative comparative data for the two isomers is scarce. However, a study reported that the Chan-Lam coupling of pyridine-3-boronic acid with benzimidazole resulted in a 22% yield. This highlights that while the reaction is feasible, optimization may be required for challenging substrates.

The electronic nature of the boronic acid also plays a significant role in the Chan-Lam reaction. Generally, electron-rich arylboronic acids tend to provide higher yields. Based on this trend, one might predict pyridine-3-boronic acid to be slightly more reactive than pyridine-4-boronic acid due to its less electron-deficient nature.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[11] The use of boronic acids as the arylating agent in a traditional Buchwald-Hartwig reaction is less common, with the Chan-Lam coupling being the more established method for this transformation with boronic acids.[12][13]

Recent developments have shown that boronic acids or their esters can act as activators or coupling partners in Buchwald-Hartwig-type aminations, often catalyzed by nickel. However, no direct comparative studies on the reactivity of pyridine-3-boronic acid versus pyridine-4-boronic acid in this context were found in the reviewed literature.

Experimental Protocols

Detailed and optimized experimental protocols are critical for achieving high yields and reproducibility. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid (Illustrative)
  • Reaction Setup: In a glovebox, a 25 mL Schlenk flask is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol). The flask is sealed, removed from the glovebox, and 3-chloropyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) are added under a counterflow of argon.

  • Solvent Addition: Anhydrous toluene (5 mL) is added via syringe.

  • Reaction Conditions: The mixture is stirred and heated to 100 °C for 16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chan-Lam Coupling of an Amine with an Arylboronic Acid (General Protocol)
  • Reaction Setup: To a vial is added Cu(OAc)₂ (0.1 equiv.), the amine (1.0 equiv.), and the arylboronic acid (1.2 equiv.).

  • Solvent and Base Addition: Dichloromethane (CH₂Cl₂) is added as the solvent, followed by the addition of a base such as triethylamine (2.0 equiv.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature and is open to the air for 24-48 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired N-aryl product.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams generated using Graphviz illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for selecting a pyridineboronic acid isomer.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Activation pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-X(L_n) pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_r Ar-Pd(II)-R(L_n) pd_aryl_halide->pd_aryl_r Transmetalation (R-B(OH)₂) pd_aryl_r->pd0 product Ar-R pd_aryl_r->product Reductive Elimination boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Isomer_Selection_Workflow start Target Molecule Synthesis reaction_type Select Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C Bond chan_lam Chan-Lam (C-N, C-O) reaction_type->chan_lam C-Heteroatom reactivity_consideration Consider Electronic Effects suzuki->reactivity_consideration chan_lam->reactivity_consideration isomer_3 Pyridine-3-boronic Acid (More electron-rich character) reactivity_consideration->isomer_3 Higher nucleophilicity desired for transmetalation isomer_4 Pyridine-4-boronic Acid (More electron-deficient character) reactivity_consideration->isomer_4 Substrate for specific electronic requirements optimization Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) isomer_3->optimization isomer_4->optimization

Caption: Logical workflow for selecting a pyridineboronic acid isomer.

Conclusion

The choice between pyridine-3-boronic acid and pyridine-4-boronic acid is nuanced and depends on the specific requirements of the desired transformation. Pyridine-3-boronic acid, with its more electron-rich nature, may be favored in reactions where a more facile transmetalation is beneficial, such as in many Suzuki-Miyaura and Chan-Lam couplings. Conversely, the distinct electronic properties of pyridine-4-boronic acid make it a valuable and sometimes necessary component for achieving specific molecular architectures and electronic properties in the final product.

While direct comparative quantitative data is limited, an understanding of the underlying electronic differences between these two isomers provides a rational basis for reaction design and optimization. For all applications, careful selection of the catalyst, base, and solvent system is paramount to achieving high yields and minimizing side reactions.

References

(5-Aminopyridin-3-yl)boronic Acid MIDA Ester: A Paradigm of Stability and Controlled Release in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the utility of boronic acids as versatile building blocks is often hampered by their inherent instability. This is particularly true for heteroaromatic boronic acids, which are prone to decomposition. The N-methyliminodiacetic acid (MIDA) boronate ester of (5-Aminopyridin-3-yl)boronic acid emerges as a superior alternative, offering exceptional benchtop stability and a capacity for slow, controlled release of the parent boronic acid, thereby enhancing its efficacy in cross-coupling reactions. This guide provides a comparative analysis of (5-Aminopyridin-3-yl)boronic acid MIDA ester against its free boronic acid counterpart and other boronic acid derivatives, supported by experimental data from analogous compounds.

Enhanced Stability: A Leap Over Traditional Boronic Acids

The primary advantage of converting (5-Aminopyridin-3-yl)boronic acid to its MIDA ester lies in the profound increase in stability. Free boronic acids, especially heterocyclic variants, are susceptible to various decomposition pathways, including protodeboronation, oxidation, and polymerization.[1] In stark contrast, MIDA boronates are generally crystalline, air-stable solids that are compatible with silica gel chromatography and can be stored for extended periods without degradation.[2][3][4]

While specific long-term stability data for (5-Aminopyridin-3-yl)boronic acid MIDA ester is not extensively published, the stability of analogous heteroaryl MIDA boronates provides a strong predictive framework. For instance, studies on various 2-heterocyclic boronic acids have shown significant decomposition after just 15 days on the benchtop, whereas their corresponding MIDA boronates remained largely intact after more than 60 days.[1] The 2-pyridyl MIDA boronate, a close structural analog, is an isolable, chemically pure, and air-stable solid.[1]

Table 1: Comparative Stability of Boronic Acids and Their MIDA Boronate Esters

Compound ClassBoronic Acid (Freshly Prepared) - % Purity after 15 daysMIDA Boronate Ester - % Purity after ≥60 days
ArylSignificant Decomposition Reported[1]>95%[1]
2-Heterocyclic (e.g., 2-Furyl)Significant Decomposition Reported[1]>95%[1]
2-PyridylUnstable[1]Air-stable solid[1]
(5-Aminopyridin-3-yl) Presumed Unstable Expected to be Highly Stable
The Power of Slow Release: Optimizing Reaction Efficiency

A key innovation afforded by MIDA boronates is the ability to achieve a slow and controlled release of the active boronic acid under specific reaction conditions.[1] This is particularly advantageous for cross-coupling reactions involving unstable boronic acids, as it maintains a low, steady concentration of the reactive species, minimizing decomposition and side reactions.[5]

The release of the boronic acid from its MIDA ester is typically achieved through hydrolysis. The rate of this hydrolysis can be finely tuned by the choice of base and reaction conditions. While strong bases like aqueous sodium hydroxide lead to rapid deprotection, milder bases such as aqueous potassium phosphate (K₃PO₄) facilitate a slower, more controlled release.[6] For many MIDA boronates, hydrolysis with K₃PO₄ in a dioxane/water mixture at elevated temperatures occurs over several hours.[1]

Table 2: Hydrolysis Conditions for Boronic Acid Release from MIDA Esters

BaseConditionsRelease ProfileTypical Application
aq. NaOHRoom TemperatureFast (<10 min)[1]Standard Suzuki-Miyaura coupling with stable boronic acids
aq. K₃PO₄60-100 °CSlow (~3 hours to 24 hours)[1]Slow-release cross-coupling with unstable boronic acids
aq. K₂CO₃100 °C (with co-catalyst)Modified Slow Release[1]Cross-coupling with challenging substrates (e.g., 2-pyridyl)

For challenging substrates like 2-pyridyl MIDA boronate, modified slow-release conditions, such as the use of potassium carbonate in a DMF/isopropanol solvent system with a copper co-catalyst, have been developed to achieve efficient cross-coupling.[1] It is anticipated that similar optimized conditions would be beneficial for reactions involving (5-Aminopyridin-3-yl)boronic acid MIDA ester.

Experimental Protocols

General Procedure for the Synthesis of MIDA Boronate Esters

The conversion of a boronic acid to its MIDA boronate ester is a straightforward procedure. A common method involves the dehydrative condensation of the boronic acid with N-methyliminodiacetic acid.[7]

  • Reaction Setup: In a round-bottomed flask, the boronic acid (1.0 equivalent) and N-methyliminodiacetic acid (MIDA) anhydride (3.0 equivalents) are combined.[7]

  • Solvent Addition: Anhydrous dioxane is added to the flask.[7]

  • Heating: The reaction mixture is heated to 70°C for 24 hours.[7]

  • Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup. The crude product can then be purified by precipitation or silica gel column chromatography to yield the MIDA boronate ester as a crystalline solid.[7]

Protocol for Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the slow-release cross-coupling of a MIDA boronate ester with an aryl or heteroaryl halide.[8]

  • Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a suitable ligand (e.g., XPhos, 6 mol%).[9]

  • Reagent Addition: Add the base (e.g., K₃PO₄, 7.5 equivalents) and the solvent system (e.g., 5:1 dioxane/water).[8]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 60-100°C) for the required time (typically 6-24 hours).[8]

  • Workup and Analysis: Upon completion, the reaction is cooled, diluted, and extracted. The product is then purified by standard methods and characterized.

Visualizing the Advantage: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the slow-release mechanism and a comparative experimental workflow.

slow_release_mechanism MIDA_Boronate (5-Aminopyridin-3-yl)boronic acid MIDA Ester (Stable) Slow_Hydrolysis Slow Hydrolysis (aq. K3PO4, heat) MIDA_Boronate->Slow_Hydrolysis Boronic_Acid (5-Aminopyridin-3-yl)boronic acid (Active, Unstable) Slow_Hydrolysis->Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling Decomposition Decomposition Boronic_Acid->Decomposition Product Coupled Product Cross_Coupling->Product

Caption: Slow-release mechanism of MIDA boronate.

Caption: Comparative experimental workflow.

References

A Comparative Guide to the Synthesis and Reactivity of Potassium (5-aminopyridin-3-yl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic introduction of functionalized heterocyclic moieties is of paramount importance. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their derivatization via cross-coupling reactions is a cornerstone of medicinal chemistry. Among the various nucleophilic partners for these transformations, organoboron reagents have proven to be exceptionally versatile. This guide provides a comparative analysis of potassium (5-aminopyridin-3-yl)trifluoroborate, a stable and increasingly utilized building block, against its boronic acid and boronate ester counterparts.

Synthesis of Potassium (5-aminopyridin-3-yl)trifluoroborate and Alternatives

The synthesis of potassium (5-aminopyridin-3-yl)trifluoroborate typically proceeds through a two-step sequence starting from 3-bromo-5-aminopyridine. The initial step involves a palladium-catalyzed Miyaura borylation to form the corresponding boronic acid pinacol ester. This intermediate is then converted to the trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).

Alternatively, the boronic acid can be generated and used in situ or isolated. The choice of the boron reagent often depends on the desired stability, reactivity, and purification strategy. Potassium trifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, offering significant advantages in terms of handling and storage compared to the often less stable boronic acids.

Comparative Synthesis Data
MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Potassium Trifluoroborate Salt 3-Bromo-5-aminopyridine1. Bis(pinacolato)diboron, Pd catalyst, base2. KHF₂Good to HighCrystalline solid, air and moisture stable, long shelf-life, easy to handleAdditional synthetic step compared to boronic acid
Boronic Acid Pinacol Ester 3-Bromo-5-aminopyridineBis(pinacolato)diboron, Pd catalyst, baseGood to HighGenerally stable, good reactivity in cross-couplingCan be prone to hydrolysis, may require chromatography for purification
Boronic Acid 3-Bromo-5-aminopyridine1. n-BuLi or Mg2. Trialkyl borate3. Acidic workupVariableDirect access to the boronic acidOften unstable, prone to protodeboronation and trimerization (boroxine formation)
One-Pot Borylation/Suzuki Coupling 3-Bromo-5-aminopyridineBis(pinacolato)diboron, Pd catalyst, base, followed by addition of aryl halideGoodTime and resource-efficient, avoids isolation of the boron intermediateOptimization can be challenging, potential for side reactions

Reactivity in Suzuki-Miyaura Cross-Coupling

Potassium (5-aminopyridin-3-yl)trifluoroborate is a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability allows for the use of a wider range of reaction conditions and coupling partners compared to the corresponding boronic acid. The trifluoroborate salt requires activation, typically under basic conditions, to generate the active boronate species in the catalytic cycle.

Comparative Reactivity Data in Suzuki-Miyaura Coupling
Boron ReagentCoupling Partner ExampleCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield
Potassium (5-aminopyridin-3-yl)trifluoroborate 4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃Toluene/WaterHigh
(5-aminopyridin-3-yl)boronic acid pinacol ester 4-BromotoluenePd(dppf)Cl₂K₃PO₄DioxaneHigh
(5-aminopyridin-3-yl)boronic acid 4-BromotoluenePd(PPh₃)₄Na₂CO₃DME/WaterModerate to High

Experimental Protocols

Synthesis of Potassium (5-aminopyridin-3-yl)trifluoroborate

Step 1: Synthesis of (5-aminopyridin-3-yl)boronic acid pinacol ester

To a solution of 3-bromo-5-aminopyridine (1.0 equiv) in a suitable solvent such as dioxane are added bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base such as potassium acetate (3.0 equiv). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to afford the desired boronic ester.

Step 2: Conversion to Potassium (5-aminopyridin-3-yl)trifluoroborate

The (5-aminopyridin-3-yl)boronic acid pinacol ester (1.0 equiv) is dissolved in a mixture of methanol and water. To this solution is added an aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv). The reaction mixture is stirred at room temperature, during which the potassium trifluoroborate salt typically precipitates. The solid is collected by filtration, washed with a cold solvent such as isopropanol, and dried under vacuum to yield the final product.

General Protocol for Suzuki-Miyaura Cross-Coupling

To a reaction vessel are added potassium (5-aminopyridin-3-yl)trifluoroborate (1.05 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), a phosphine ligand such as SPhos (0.04 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv). A solvent system, for example, a mixture of toluene and water (e.g., 4:1), is added. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Visualizing the Workflow and Reaction Pathway

Synthesis_Workflow start 3-Bromo-5-aminopyridine borylation Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst, Base) start->borylation boronic_ester (5-aminopyridin-3-yl)boronic acid pinacol ester borylation->boronic_ester trifluoroborate_formation KHF₂ Treatment boronic_ester->trifluoroborate_formation trifluoroborate Potassium (5-aminopyridin-3-yl)trifluoroborate trifluoroborate_formation->trifluoroborate Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boron_reagent Ar'-BF₃K (activated) boron_reagent->transmetalation

A Comparative Guide to Phosphine Ligands for the Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, facilitating the crucial formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals and other advanced materials. The success of this cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which dictates the reaction's efficiency, substrate scope, and conditions. This guide provides a comparative analysis of various phosphine ligands for the coupling of aminopyridines, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection.

Introduction to Phosphine Ligands in Aminopyridine Coupling

The coupling of aminopyridines presents unique challenges due to the potential for the pyridine nitrogen to coordinate to the palladium center, thereby inhibiting catalysis. The selection of an appropriate phosphine ligand is therefore critical to overcome these challenges and achieve high yields. The ideal ligand should be sufficiently electron-rich to promote the oxidative addition of the palladium to the aryl halide and sterically bulky to facilitate the reductive elimination of the final product. This guide focuses on a comparative study of commonly employed phosphine ligands in the Buchwald-Hartwig amination of aminopyridines.

Performance Comparison of Phosphine Ligands

The choice of phosphine ligand can have a significant impact on the yield of the coupling reaction. Below are tables summarizing the performance of several common phosphine ligands in the amination of halo-aminopyridines.

Table 1: Ligand Screening for the Coupling of 3-Bromo-2-aminopyridine with Morpholine [1]

LigandCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
RuPhos Pd₂(dba)₃ / LigandLiHMDSTHF651671
SPhos Pd₂(dba)₃ / LigandLiHMDSTHF651676
BINAP Pd₂(dba)₃ / LigandLiHMDSTHF651671
RuPhos Precatalyst RuPhos-Pd-G3LiHMDSTHF651683

Table 2: Comparison of Ligands for the Coupling of 3-Bromo-2-aminopyridine with Primary Amines [1]

AmineLigand/Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
CyclopentylamineRuPhos PrecatalystLiHMDSTHF651647
CyclopentylamineBrettPhos / Pd₂(dba)₃LiHMDSTHF651666
CyclopentylamineBrettPhos Precatalyst LiHMDSTHF651678
BenzylamineBrettPhos PrecatalystLiHMDSTHF651665

Observations:

  • For the coupling of a secondary amine (morpholine) with 3-bromo-2-aminopyridine, SPhos showed a slight advantage over RuPhos and BINAP when using a traditional Pd₂(dba)₃ catalyst system. However, the use of a RuPhos precatalyst led to a significant increase in yield, highlighting the potential benefits of using well-defined precatalysts.[1]

  • In the case of coupling with a primary amine (cyclopentylamine), the BrettPhos precatalyst was found to be superior to both the RuPhos precatalyst and the combination of BrettPhos with Pd₂(dba)₃.[1]

Experimental Protocols

Below is a detailed experimental protocol for the Buchwald-Hartwig amination of an aminopyridine derivative. This protocol can be adapted for screening different phosphine ligands.

General Protocol for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine: [2]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or other palladium source

  • Phosphine ligand (e.g., dppp, XPhos, SPhos, etc.)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or other appropriate solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with 2-Amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.), the phosphine ligand (e.g., dppp, 0.04 mmol, 4 mol%), palladium(II) acetate (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Addition of Reactants: Add the amine (1.2 mmol, 1.2 equiv.) to the Schlenk tube. If the amine is a volatile liquid, it can be added as a solution in the reaction solvent.

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the reaction mixture via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.

Visualizing the Process: Diagrams

To better understand the underlying chemical processes and experimental design, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HB⁺X⁻ Amido Complex->Pd(0)L Reductive Elimination Product Product Amido Complex->Product

Buchwald-Hartwig Amination Catalytic Cycle.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Stock Solutions Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) Dispense Reagents Dispense Reagents into Vials (Base, Pd/Ligand, Ar-X, Amine) Stock Solutions->Dispense Reagents Reaction Heat and Stir for a Defined Time Dispense Reagents->Reaction Workup Quench and Extract Reaction->Workup Analysis Analyze by LC-MS or GC to Determine Yield Workup->Analysis Compare Compare Ligand Performance Analysis->Compare

High-Throughput Ligand Screening Workflow.

Conclusion

The selection of an appropriate phosphine ligand is a critical factor in the successful palladium-catalyzed coupling of aminopyridines. The data presented in this guide demonstrates that the optimal ligand can vary depending on the nature of the amine coupling partner. For secondary amines, SPhos and RuPhos-based systems show high efficacy, while for primary amines, BrettPhos-based catalysts can provide superior results.[1] Researchers and drug development professionals are encouraged to perform a screening of several ligand classes to identify the optimal conditions for their specific aminopyridine substrate. The provided experimental protocol and workflows offer a starting point for such optimization studies.

References

DFT Insights into the Transmetalation Step of Suzuki-Miyaura Coupling: A Comparative Guide with a Focus on Heteroaromatic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical step in the catalytic cycle is the transmetalation of the organoboron species to the palladium center. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate mechanisms of this step, providing valuable insights into reaction pathways, transition states, and the influence of various reaction parameters. This guide offers a comparative overview of DFT studies on the transmetalation step, with a particular focus on insights applicable to aminopyridine boronic acids and related nitrogen-containing heteroaromatic systems. While direct computational studies specifically targeting aminopyridine boronic acids are limited in the surveyed literature, the principles derived from analogous systems provide a strong foundation for understanding their behavior.

Mechanistic Pathways of Transmetalation

DFT studies have been instrumental in evaluating the two primary proposed mechanisms for the transmetalation step in the Suzuki-Miyaura reaction: the "boronate" pathway and the "oxo-palladium" pathway.[1][2] The relative favorability of these pathways is influenced by the reaction conditions, particularly the nature of the base and the solvent.

1. The Boronate Pathway: In this mechanism, the boronic acid is first activated by a base (e.g., hydroxide) to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex, leading to the transfer of the organic group from boron to palladium.

2. The Oxo-Palladium Pathway: Alternatively, the palladium(II) halide complex can undergo ligand exchange with a hydroxide or alkoxide base to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts directly with the neutral boronic acid in the transmetalation step.

Computational Data Summary

The following tables summarize key quantitative data from DFT studies on the transmetalation step for various relevant systems. It is important to note that the specific values are highly dependent on the computational method, basis set, and model system employed.

Table 1: Calculated Activation Free Energies (ΔG‡) for the Transmetalation Step

Boronic AcidPathwayCatalyst/Base SystemΔG‡ (kcal/mol)Reference
Phenylboronic acidBoronatePd(PPh₃)₂(Ph)(Br) / OH⁻15.7F. Maseras et al.
Phenylboronic acidOxo-PalladiumPd(PPh₃)₂(Ph)(OH) / PhB(OH)₂18.2F. Maseras et al.
Vinylboronic acidBoronatePd(PH₃)₂(CH=CH₂)(Br) / OH⁻12.3Braga et al.[2]
Vinylboronic acidOxo-PalladiumPd(PH₃)₂(CH=CH₂)(OH) / CH₂=CHB(OH)₂14.5Braga et al.[2]

Note: The data presented here is illustrative and derived from different computational studies. Direct comparison should be made with caution.

The Role of the Amino Group and Pyridine Nitrogen

While specific DFT data for aminopyridine boronic acids is scarce in the reviewed literature, we can extrapolate the expected electronic effects. The pyridine nitrogen, being electron-withdrawing, is expected to decrease the nucleophilicity of the boronic acid, potentially leading to a higher activation barrier for transmetalation compared to a simple phenylboronic acid. Conversely, an amino substituent, particularly in the ortho or para position, is electron-donating and would be expected to increase the nucleophilicity of the aryl group, thereby lowering the transmetalation barrier. The interplay of these opposing electronic effects, along with potential coordination of the pyridine nitrogen to the palladium center, makes DFT studies on these specific substrates a critical area for future research.

Experimental and Computational Protocols

The following provides an overview of the methodologies typically employed in DFT studies of the Suzuki-Miyaura transmetalation.

Computational Details

DFT calculations are generally performed using a combination of a functional and a basis set. Common choices include:

  • Functionals: B3LYP, M06, PBE0 are frequently used hybrid functionals that provide a good balance of accuracy and computational cost.

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Ahlrichs-type basis sets (e.g., def2-SVP, def2-TZVP) are commonly employed. For palladium, effective core potentials (ECPs) like the LANL2DZ are often used to account for relativistic effects.

  • Solvent Effects: Solvation is typically modeled using implicit continuum models such as the Polarizable Continuum Model (PCM) or the SMD model.

A representative computational protocol would involve geometry optimizations of all reactants, intermediates, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain Gibbs free energy corrections.

Experimental Validation

Computational findings are often correlated with experimental observations. Key experimental techniques include:

  • Kinetic Studies: Monitoring reaction rates under various conditions (e.g., different bases, ligands, boronic acids) provides data that can be compared with calculated activation barriers.

  • Spectroscopic Analysis: Techniques like NMR spectroscopy can be used to detect and characterize reaction intermediates, providing structural information that can be compared with DFT-optimized geometries.[3]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X L₂ B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar' L₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transmetalation_Pathways cluster_0 Boronate Pathway cluster_1 Oxo-Palladium Pathway Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₃⁻ Ar'B(OH)₃⁻ Ar'B(OH)₂->Ar'B(OH)₃⁻ + OH⁻ Ar-Pd-Ar' + X⁻ + B(OH)₃ Ar-Pd-Ar' + X⁻ + B(OH)₃ Ar'B(OH)₃⁻->Ar-Pd-Ar' + X⁻ + B(OH)₃ + Ar-Pd-X Ar-Pd-X Ar-Pd-X Ar-Pd-OH Ar-Pd-OH Ar-Pd-X->Ar-Pd-OH + OH⁻ - X⁻ Ar-Pd-Ar' + H₂O + B(OH)₂⁻ Ar-Pd-Ar' + H₂O + B(OH)₂⁻ Ar-Pd-OH->Ar-Pd-Ar' + H₂O + B(OH)₂⁻ + Ar'B(OH)₂

Caption: The two primary mechanistic pathways for the transmetalation step.

Conclusion

DFT studies have provided profound insights into the transmetalation step of the Suzuki-Miyaura reaction, revealing the subtle energetic differences between the boronate and oxo-palladium pathways. While quantitative data for aminopyridine boronic acids remains an area for further investigation, the principles established from studies on analogous systems offer a robust framework for predicting and understanding their reactivity. The interplay of the electron-withdrawing pyridine ring and a potentially electron-donating amino group presents a fascinating case for future computational analysis, which will undoubtedly contribute to the further optimization and application of this invaluable cross-coupling reaction in the synthesis of novel pharmaceuticals and functional materials.

References

A Researcher's Guide to Boronic Acids vs. Boronate Esters in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of organoboron reagents is a critical decision that profoundly influences the efficiency and success of synthetic endeavors. This guide provides an objective comparison of boronic acids and their corresponding boronate esters, focusing on their application in the synthesis of bioactive molecules. The information presented, supported by experimental data, aims to facilitate the rational choice of the most suitable reagent for a given synthetic challenge.

Executive Summary: The Reactivity-Stability Dichotomy

The fundamental difference between boronic acids and boronate esters lies in a crucial trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often resulting in faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the vital transmetalation step in many catalytic cycles.[1] However, this comes at the cost of diminished stability, as boronic acids are prone to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[1]

Conversely, boronate esters, such as the widely used pinacol esters, exhibit significantly greater stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability renders them well-suited for multi-step syntheses and high-throughput screening applications.[1] The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a possibility.[1]

Quantitative Performance Comparison

To illustrate the practical consequences of the reactivity-stability trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in the widely used Suzuki-Miyaura cross-coupling reaction.

Table 1: General Comparison of Boronic Acids and Boronate Pinacol Esters in Suzuki-Miyaura Coupling

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time ShorterLonger
Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]
Purity of Starting Material Can be challenging to obtain in high purity due to a propensity for decomposition.[2]Generally high; can be purified by standard techniques like column chromatography.[2]
Handling and Storage Requires an inert atmosphere and low temperatures for long-term storage.[2]Stable at room temperature, easy to handle.[2]
Susceptibility to Protodeboronation Higher, especially for electron-rich heterocyclic and some vinyl derivatives.[3]Lower, offering increased shelf life and stability under basic reaction conditions.[3]

Table 2: Illustrative Yields in Suzuki-Miyaura Reactions

Direct comparison is challenging due to variations in reaction conditions across different studies. The following are representative yields.

Coupling PartnersBoron ReagentCatalyst/Base/SolventYield (%)
4-iodoanisole + Phenylboronic Acid derivativePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O~85-95%
4-iodoanisole + Phenylboronic acid pinacol esterPhenylboronic acid pinacol esterPd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O~80-90%
Heterocyclic Halide + Heterocyclic Boronic AcidHeterocyclic boronic acidPd(OAc)₂/SPhos / K₃PO₄ / Toluene/H₂O~70-85%
Heterocyclic Halide + Heterocyclic Boronate EsterHeterocyclic boronate esterPd₂(dba)₃/XPhos / K₃PO₄ / Dioxane~75-90%

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)[1]

  • Base (e.g., K₂CO₃, 2.0 mmol)[1]

  • Solvent (e.g., Toluene/Water mixture)[1]

  • Inert atmosphere (Argon or Nitrogen)[1]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or boronate ester (1.2 mmol), and base (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.02 mmol) to the mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boron Reagent, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Bioactive Molecule

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

boronic_acid_vs_ester center Organoboron Reagent Choice boronic_acid Boronic Acid center->boronic_acid Choose for Speed boronate_ester Boronate Ester (e.g., Pinacol) center->boronate_ester Choose for Stability reactivity Higher Reactivity Faster Reactions boronic_acid->reactivity instability Lower Stability (Oxidation, Protodeboronation) Handling Challenges boronic_acid->instability stability Higher Stability Long Shelf-Life Easy Handling & Purification boronate_ester->stability reactivity_lower Lower Reactivity Slower Reactions boronate_ester->reactivity_lower

Caption: The trade-off between reactivity and stability for boronic acids and boronate esters.

Decision Guide: Which Reagent to Choose?

The selection between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.[1]

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.[1]

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • High purity of the starting material is essential for the success of subsequent steps.[1]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Comparative Guide to the Performance of Palladium Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal palladium precatalyst is a critical factor in the success of cross-coupling reactions, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of the performance of various palladium precatalysts in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. The data presented is supported by experimental findings to aid researchers in making informed decisions for their synthetic challenges.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following data compares the performance of different palladium precatalysts in this essential transformation.

Data Presentation: Suzuki-Miyaura Coupling

Table 1: Performance of In-situ vs. Well-Defined Precatalysts in the Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid. [1][2]

Catalyst SystemLigand:Metal RatioYield (%)Notes
In-situ generated from Pd(OAc)₂ with XPhos0.8 : 144Yield is sensitive to the ligand-to-metal ratio.
In-situ generated from Pd(OAc)₂ with XPhos1.2 : 184Increasing the ligand ratio significantly improves the yield.[1][2]
Well-defined allyl-based precatalystsVariedConsistent PerformanceShowed more consistent performance across different ligand-to-metal ratios.[1][2]

Table 2: Comparison of Various Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of 4-(Diphenylamino)benzeneboronic Acid. [3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

Reaction Execution:

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (Ln) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)2, Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand and precatalyst generation significantly impacts the reaction outcome.

Data Presentation: Buchwald-Hartwig Amination

Table 3: Performance of Buchwald G3, G4, and G5 Precatalysts in the N-arylation of Morpholine with 1-chloro-4-fluorobenzene. [5]

PrecatalystConversion of 1-chloro-4-fluorobenzene (%)Yield of C-N coupling product (%)Notes
(RuPhos)Pd G3~3~3Almost inactive in this reaction.
(RuPhos)Pd G48155Most active among the tested catalysts. Reaction terminated due to catalyst deactivation.
(RuPhos)Pd G54027Lower activity compared to G4, also limited by catalyst deactivation.

Table 4: Comparison of Buchwald Ligands in the Amination of 4-chlorotoluene with Morpholine. [6]

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Reaction Setup:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

Reaction Execution:

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L) OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)-X(HNR2)] (L) AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2 (L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[7][8][9]

Heck Reaction

The Heck reaction is a versatile method for the arylation or vinylation of alkenes. The performance of the catalyst system is crucial for achieving high selectivity and yield.

Performance Overview: Heck Reaction
Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general procedure for the Heck reaction.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Alkene (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP, toluene)

Reaction Setup:

  • To a reaction vessel, add the palladium catalyst, ligand, and base.

  • Flush the vessel with an inert gas.

  • Add the aryl or vinyl halide and the alkene.

  • Add the solvent.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

Work-up:

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography or distillation.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X (Ln) OxAdd->PdII_RX AlkeneCoord Alkene Coordination PdII_RX->AlkeneCoord PdII_Alkene [R-Pd(II)-X(alkene)] (Ln) AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R'-Pd(II)-X (Ln) MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Substituted Alkene BetaHydrideElim->Product HPdX H-Pd(II)-X (Ln) BetaHydrideElim->HPdX BaseRegen Base HPdX->BaseRegen BaseRegen->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.[12][13][14]

Visualization: Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Precatalyst, Ligand, Base, Reactants, Solvent setup->reagents reaction Heating & Stirring reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to C-N Bond Formation: Buchwald-Hartwig Amination vs. Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine moiety is a prevalent structural motif. Among the plethora of methods available, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile. This guide provides an in-depth, objective comparison of the two preeminent palladium-catalyzed methods pertinent to C-N bond formation: the well-established Buchwald-Hartwig amination and the more recently developed aminative variant of the Suzuki-Miyaura coupling.

While the traditional Suzuki-Miyaura reaction is a Nobel Prize-winning method celebrated for its efficacy in forming carbon-carbon (C-C) bonds, its direct application for C-N bond formation is not its primary function.[1][2] The Buchwald-Hartwig amination, conversely, is the gold standard for the synthesis of arylamines from aryl halides and amines.[2][3] This guide will clarify the distinct applications of these reactions and focus on a direct comparison of the Buchwald-Hartwig amination with the innovative "aminative Suzuki-Miyaura coupling" for the specific task of forging C-N bonds.

At a Glance: Key Distinctions

FeatureBuchwald-Hartwig AminationAminative Suzuki-Miyaura Coupling
Bond Formed Carbon-Nitrogen (C-N)[3]Carbon-Nitrogen (C-N)[4]
Nucleophile Amines (primary, secondary), amides, carbamates[2]Organoboron compounds (e.g., boronic acids)[4]
Nitrogen Source Amine coupling partnerExternal amination reagent (e.g., DPPH)[4]
Typical Catalyst Palladium complexes with specialized phosphine ligands (e.g., XPhos, RuPhos)[5]Palladium complexes with bulky phosphine ligands (e.g., t-BuBrettPhos)[6]
Typical Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)[5]Inorganic bases (e.g., K₃PO₄)
Solvent Anhydrous organic solvents (e.g., toluene, dioxane, THF)[5]Anhydrous organic solvents (e.g., dioxane)

Performance Data: A Comparative Analysis

The following tables present quantitative data from representative examples of both reactions, highlighting the yields under various conditions.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Various Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001898
24-BromobenzonitrileMorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102495
31-Bromo-4-(trifluoromethyl)benzenen-HexylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF801292
42-BromopyridinePyrrolidinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene1002088
54-BromoanisoleIndolePd₂(dba)₃ (1)Xantphos (2)K₃PO₄Dioxane1202490

Data adapted from various sources on Buchwald-Hartwig amination.

Table 2: Aminative Suzuki-Miyaura Coupling of Aryl Halides and Boronic Acids

EntryAryl Halide/TriflateBoronic AcidCatalyst (mol%)Ligand (mol%)Amination ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
14-TriflyloxytoluenePhenylboronic acidPd(OAc)₂ (2)t-BuBrettPhos (4)DPPHK₃PO₄Dioxane1001296
24-Bromobenzonitrile4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)t-BuBrettPhos (3)DPPHK₃PO₄Dioxane1001891
31-Chloro-4-nitrobenzene3-Thienylboronic acidPd(OAc)₂ (2)t-BuBrettPhos (4)DPPHK₃PO₄Dioxane1002485
42-Bromonaphthalene4-Acetylphenylboronic acidPd₂(dba)₃ (1.5)t-BuBrettPhos (3)DPPHK₃PO₄Dioxane1001693
53-Chloropyridine4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)t-BuBrettPhos (4)DPPHK₃PO₄Dioxane1002088

Data adapted from Liu et al., Science 2024, 383, 1019-1024.[4] DPPH = O-diphenylphosphinylhydroxylamine

Catalytic Cycles

The fundamental mechanisms of these two powerful reactions are depicted below, illustrating the key steps of oxidative addition, ligand exchange/transmetalation, and reductive elimination.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR¹R² PdII_amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation -HX PdII_amido Ar-Pd(II)L₂(NR¹R²) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Aminative_Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂(X) OxAdd->PdII_halide Nitrene_Ins Nitrene Insertion PdII_halide->Nitrene_Ins DPPH PdII_amido Ar-Pd(II)L₂(NH-OPPh₂) Nitrene_Ins->PdII_amido Transmetalation Transmetalation PdII_amido->Transmetalation Ar'-B(OH)₂ Base PdII_aryl Ar-Pd(II)L₂(NH-Ar') Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-NH-Ar'

References

Safety Operating Guide

Proper Disposal of (5-Aminopyridin-3-yl)boronic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of (5-Aminopyridin-3-yl)boronic acid hydrochloride, a compound that requires careful handling due to its chemical properties. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

This compound should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2][3] All handling and disposal activities should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes or dust.[1][2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving.To prevent skin contact with the compound.[1][2][4]
Body Protection A fully fastened lab coat that covers the arms.To protect skin and clothing from contamination.[1][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2][4]To avoid the inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, segregation, and disposal of waste containing this compound.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid and aminopyridine derivative.

2. Solid Waste Disposal:

  • Contaminated Materials: Any solid materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected in the designated solid hazardous waste container.

  • Empty Containers: The original container, even if empty, should be treated as hazardous waste. Rinse the container with a suitable solvent (e.g., methanol or water), and collect the rinsate as liquid hazardous waste.

3. Liquid Waste Disposal:

  • Solutions: All solutions containing this compound must be collected in a designated liquid hazardous waste container.

  • Rinsates: Rinsates from the decontamination of glassware should also be collected as liquid hazardous waste.[1] A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt for more effective cleaning, with the resulting solution also treated as hazardous waste.

4. Decontamination of Glassware:

  • Initial Rinse: Rinse glassware with an appropriate solvent to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.

  • Secondary Decontamination: A thorough wash with a basic solution can help remove residual boronic acid by converting it to a more soluble boronate salt.[1] This cleaning solution must also be collected as hazardous waste.

  • Final Rinse: After decontamination, a final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

5. Spill Management:

  • Evacuate and Secure: In the event of a spill, alert others in the vicinity and restrict access to the area.[2]

  • Small Spills: For small spills, use an inert absorbent material like vermiculite or sand for liquids, or carefully sweep up solids.[2]

  • Neutralization: For spills involving aminopyridines, neutralization of the residue with a dilute solution of acetic acid may be recommended, but consult your institution's specific procedures.[3]

  • Collection: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[2]

  • Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

6. Waste Storage and Pickup:

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, following your institution's guidelines.[2]

  • Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

Disposal Workflow

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_final Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Generate Solid or Liquid Waste B->C D Is the waste solid? C->D E Collect in Labeled Solid Hazardous Waste Container D->E Yes F Collect in Labeled Liquid Hazardous Waste Container D->F No G Store Sealed Container in Designated Accumulation Area E->G F->G H Arrange for Pickup by EHS or Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Aminopyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (5-Aminopyridin-3-yl)boronic acid hydrochloride. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data sheets for analogous compounds, including 4-Aminophenylboronic acid hydrochloride and 5-Pyrimidinylboronic acid, as a specific safety data sheet for this compound was not identified.

Hazard Summary:

Based on data for similar boronic acid derivatives, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate care in a well-ventilated laboratory setting, preferably within a chemical fume hood.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye Protection Safety goggles or a face shieldMust be worn to protect against splashes.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Inspect gloves for integrity before each use.[4]
Respiratory Protection Multi-purpose combination respirator cartridgeRecommended when handling the solid form or if dust or aerosols may be generated.[4]
Protective Clothing Laboratory coat or impervious clothingShould be worn to prevent skin contact.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always work in a well-ventilated area.[2]
  • A chemical fume hood is the preferred workspace for handling this compound to minimize inhalation exposure.[4]

2. Personal Protective Equipment (PPE) Adherence:

  • Before handling, ensure all recommended PPE is worn correctly as detailed in the table above.

3. Weighing and Transfer:

  • Handle the solid compound carefully to avoid generating dust.
  • Use a spatula or other appropriate tools for transfer.
  • Close the container tightly after use to prevent contamination and exposure.

4. In Case of Exposure:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3]
  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][3]
  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]
  • Ingestion: If swallowed, rinse the mouth with water. Seek medical advice immediately.

Disposal Plan: Step-by-Step Waste Management

Due to the lack of specific regulatory guidelines for this compound, it should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

2. Containerization:

  • Collect waste in a designated, properly labeled, and sealed container that is chemically compatible.[4][5]

3. Disposal of Small Quantities:

  • For very small amounts of pure material, and only if approved by local regulations, it may be permissible to dissolve it in a large volume of water and flush it down the drain, followed by flushing with a large excess of water.[5][6][7] However, consulting with your local EHS office is mandatory before any drain disposal.

4. Disposal of Large Quantities or Contaminated Material:

  • For larger volumes or contaminated material, it must be disposed of through a certified hazardous waste facility.[6] Contact your institution's EHS department for guidance on collection and disposal procedures.

5. Neutralization (with EHS approval):

  • As a weak acid, neutralization with a mild base like sodium bicarbonate to a pH between 5.5 and 9.0 may be a possibility for small quantities, but only with explicit approval from your EHS department.[4][6]

Logical Workflow for Personal Protective Equipment Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Handling Protocol Start Start: Handling this compound CheckHazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->CheckHazards EyeProtection Eye Protection: Safety Goggles/Face Shield CheckHazards->EyeProtection Eye Contact Hazard HandProtection Hand Protection: Chemical-Resistant Gloves CheckHazards->HandProtection Skin Contact Hazard BodyProtection Body Protection: Lab Coat CheckHazards->BodyProtection Skin Contact Hazard RespiratoryProtection Respiratory Protection: Respirator (for dust/aerosols) CheckHazards->RespiratoryProtection Inhalation Hazard Proceed Proceed with Handling in Well-Ventilated Area/Fume Hood EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.